molecular formula C19H30N2O5S B1676766 Moveltipril CAS No. 85856-54-8

Moveltipril

Cat. No.: B1676766
CAS No.: 85856-54-8
M. Wt: 398.5 g/mol
InChI Key: QIJLJZOGPPQCOG-NFAWXSAZSA-N
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Description

Moveltipril is an ACE inhibitor.

Properties

IUPAC Name

(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O5S/c1-12(17(23)21-10-6-9-15(21)18(24)25)11-27-19(26)13(2)20-16(22)14-7-4-3-5-8-14/h12-15H,3-11H2,1-2H3,(H,20,22)(H,24,25)/t12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJLJZOGPPQCOG-NFAWXSAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(=O)[C@@H](C)NC(=O)C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023337
Record name Moveltipril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85856-54-8
Record name Moveltipril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085856548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moveltipril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOVELTIPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQI0441316
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Moveltipril's Mechanism of Action on Angiotensin-Converting Enzyme: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moveltipril, also known as MC-838 or altiopril calcium, is a potent, orally active prodrug that functions as an inhibitor of the Angiotensin-Converting Enzyme (ACE). Its therapeutic effect in managing hypertension and heart failure stems from its ability to modulate the Renin-Angiotensin-Aldosterone System (RAAS). This technical guide provides an in-depth analysis of the mechanism of action of this compound on ACE, including its metabolic activation, comparative potency, and the experimental protocols used to elucidate its function.

Introduction

Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS). It plays a crucial role in blood pressure regulation by converting the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates the vasodilator bradykinin. Inhibition of ACE is a well-established therapeutic strategy for the management of cardiovascular diseases. This compound is a prodrug designed for oral administration, which undergoes metabolic activation to exert its ACE-inhibitory effects.

Chemical Structure and Properties

This compound is chemically identified as calcium (-)-N-[(S)-3-(N-cyclohexylcarbonyl-D-alanyl) thio]-2-methylpropionyl]-L-prolinate.[1] Its molecular formula is C₁₉H₃₀N₂O₅S. The structure features a stable thiolester linkage, which is crucial for its prodrug nature.

Mechanism of Action: Prodrug Activation and ACE Inhibition

This compound itself has limited intrinsic ACE inhibitory activity. Its pharmacological action is dependent on its in vivo conversion to an active metabolite.

Metabolic Activation

This compound is a prodrug that contains a captopril moiety within its structure.[2] The activation of this compound involves the hydrolysis of its stable thiolester linkage. While the specific enzymes responsible for this biotransformation have not been fully elucidated, this process is noted to be relatively resistant to enzymatic hydrolysis by liver homogenates, which may contribute to its prolonged duration of action.[1] This hydrolysis unmasks the sulfhydryl group, which is essential for potent ACE inhibition.

G This compound This compound (Prodrug) (Thiolester Linkage) ActiveMetabolite Active Metabolite (Free Sulfhydryl Group) This compound->ActiveMetabolite Hydrolysis

Caption: Metabolic activation of this compound.

Inhibition of Angiotensin-Converting Enzyme

The active metabolite of this compound, possessing a free sulfhydryl group, acts as a competitive inhibitor of ACE. It binds to the active site of the enzyme, preventing the binding of its natural substrate, angiotensin I. This inhibition leads to two primary physiological effects:

  • Decreased Angiotensin II Production: By blocking the conversion of angiotensin I to angiotensin II, the active metabolite of this compound reduces the circulating levels of this potent vasoconstrictor. This results in vasodilation, a decrease in total peripheral resistance, and a subsequent reduction in blood pressure.[1]

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by the active metabolite of this compound leads to an accumulation of bradykinin, which further contributes to the vasodilation and blood pressure-lowering effects.

G cluster_0 Renin-Angiotensin-Aldosterone System (RAAS) cluster_1 Kallikrein-Kinin System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction Increased Blood Pressure AngiotensinII->Vasoconstriction Bradykinin Bradykinin InactiveFragments Inactive Fragments Bradykinin->InactiveFragments ACE Vasodilation Vasodilation Decreased Blood Pressure Bradykinin->Vasodilation MoveltiprilMetabolite Active Metabolite of this compound MoveltiprilMetabolite->AngiotensinII Inhibits MoveltiprilMetabolite->InactiveFragments Inhibits

Caption: this compound's dual action on RAAS and Kinin systems.

Quantitative Data on ACE Inhibition

In Vitro Potency

In studies using isolated rat aortic ring and guinea-pig ileum preparations, the ACE inhibitory activity of this compound (MC-838) was found to be 30 to 100 times less potent than that of captopril.[1]

CompoundRelative Potency vs. Captopril (in vitro)
This compound (MC-838) 30-100x less potent[1]
Captopril Reference
In Vivo Potency

In vivo studies in anesthetized dogs have provided quantitative data on the dose-dependent inhibition of the pressor response to angiotensin I.

CompoundED₅₀ for Inhibition of Angiotensin I Pressor Response (mg/kg, i.v.)
This compound (MC-838) 1.0
Captopril 0.04

These results indicate that while this compound is less potent than captopril on a milligram-per-kilogram basis in vivo, it exhibits a longer duration of action.[3][4] The antihypertensive effect of a 3 mg/kg oral dose of this compound was comparable in magnitude to the same dose of captopril, but the duration of action was approximately twice as long.[1][4]

Experimental Protocols

In Vivo Angiotensin I Pressor Response Assay

This protocol outlines the methodology used to determine the in vivo ACE inhibitory potency of this compound.

Objective: To evaluate the dose-dependent inhibitory effect of this compound on the pressor response induced by an intravenous challenge with angiotensin I in anesthetized dogs.

Methodology:

  • Animal Model: Anesthetized dogs are used for the experiment.

  • Instrumentation: Catheters are inserted for drug administration (intravenous) and continuous monitoring of aortic pressure.

  • Baseline Measurement: A stable baseline blood pressure is established.

  • Angiotensin I Challenge: A bolus injection of angiotensin I is administered intravenously to elicit a transient increase in blood pressure (pressor response).

  • Drug Administration: Increasing doses of this compound (e.g., 0.1, 0.3, 1.0, and 3.0 mg/kg, i.v.) are administered.

  • Post-Drug Angiotensin I Challenge: Following the administration of each dose of this compound, the angiotensin I challenge is repeated.

  • Data Analysis: The percentage inhibition of the angiotensin I-induced pressor response is calculated for each dose of this compound. The dose required to produce a 50% inhibition of the pressor response (ED₅₀) is then determined.

G Start Start: Anesthetized Dog Model EstablishBaseline Establish Stable Baseline Blood Pressure Start->EstablishBaseline AngiotensinI_Challenge1 Administer Angiotensin I (i.v.) Measure Pressor Response EstablishBaseline->AngiotensinI_Challenge1 Administerthis compound Administer this compound (i.v.) (Dose Escalation) AngiotensinI_Challenge1->Administerthis compound AngiotensinI_Challenge2 Administer Angiotensin I (i.v.) Measure Post-Drug Pressor Response Administerthis compound->AngiotensinI_Challenge2 CalculateInhibition Calculate % Inhibition of Pressor Response AngiotensinI_Challenge2->CalculateInhibition DetermineED50 Determine ED₅₀ CalculateInhibition->DetermineED50 End End DetermineED50->End

Caption: Experimental workflow for in vivo pressor response assay.

Conclusion

This compound is an effective ACE inhibitor that operates through a prodrug mechanism. Following oral administration, it is metabolized to its active form, which competitively inhibits ACE. This leads to a reduction in angiotensin II levels and an increase in bradykinin, resulting in vasodilation and a decrease in blood pressure. While less potent than captopril in direct comparisons, this compound's pharmacological profile is characterized by a slower onset and a significantly longer duration of action, making it a valuable therapeutic agent in the management of cardiovascular diseases. Further research to elucidate the specific enzymes involved in its metabolic activation and to determine its in vitro kinetic parameters would provide a more complete understanding of its pharmacological profile.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Moveltipril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moveltipril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor. As a prodrug, it is converted in the body to its active metabolite, which exerts its therapeutic effect by modulating the renin-angiotensin-aldosterone system (RAAS). This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available data on this compound. It is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound, also known as MC-838, is a complex molecule designed for optimal ACE inhibition. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acidPubChem[1]
CAS Number 85856-54-8DC Chemicals, PubChem[1][2]
Molecular Formula C₁₉H₃₀N₂O₅SPubChem[1]
Molecular Weight 398.52 g/mol Benchchem, PubChem[1][3]
Canonical SMILES CC(C(=O)N1CCCC1C(=O)O)SC(C)C(=O)NC2CCCCC2
Synonyms MC-838, Altiopril calcium (for the calcium salt)MedchemExpress.com, PubChem[4][5]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound is a prodrug that, after oral administration, is metabolized to its active form. This active metabolite is a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.

By inhibiting ACE, the active form of this compound blocks the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II production leads to vasodilation (widening of blood vessels) and a reduction in aldosterone secretion, resulting in lower blood pressure.

RAAS_Pathway cluster_enzymes Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin ACE ACE This compound This compound (active form) This compound->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Pharmacokinetics and Pharmacodynamics

Table 2: General Pharmacokinetic Parameters for Prodrug ACE Inhibitors (for reference)

ParameterGeneral RangeNotes
Time to Peak Plasma Concentration (Tmax) 1 - 2 hours (prodrug)The active metabolite typically has a later Tmax.
Bioavailability VariableCan be affected by food intake for some ACE inhibitors.
Protein Binding Moderate to High
Elimination Half-life BiphasicAn initial rapid phase followed by a prolonged terminal phase due to tight binding to ACE.
Metabolism Hepatic hydrolysis to the active diacid metabolite.
Excretion Primarily renal.Dose adjustments may be necessary for patients with renal impairment.

Disclaimer: This table provides generalized data for the class of prodrug ACE inhibitors and may not be representative of this compound specifically.

Clinical Efficacy and Safety

While this compound is identified as an ACE inhibitor for the treatment of hypertension, specific clinical trial data detailing its efficacy and safety profile in human subjects is not widely published. The clinical effects of ACE inhibitors as a class, however, are well-documented.

Table 3: Expected Clinical Endpoints for ACE Inhibitor Therapy in Hypertension (for reference)

EndpointExpected Outcome
Primary Efficacy Reduction in systolic and diastolic blood pressure.
Secondary Efficacy Reduction in risk of cardiovascular events (e.g., myocardial infarction, stroke).
Common Adverse Events Dry cough, dizziness, headache, hyperkalemia.
Serious Adverse Events Angioedema, renal impairment.

Disclaimer: This table outlines the general clinical profile of ACE inhibitors and is for informational purposes only. The specific efficacy and safety profile of this compound may differ.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are proprietary. However, based on its chemical structure, a general approach for the synthesis and analysis can be outlined.

General Synthetic Approach: Solid-Phase Peptide Synthesis (SPPS)

Given its peptide-like structure, a solid-phase synthesis approach would be a viable method for producing this compound.

SPPS_Workflow start Start: Resin Swelling deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Couple Proline Derivative deprotection1->coupling1 wash1 Wash coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Couple Thio-D-alanine ester moiety deprotection2->coupling2 wash2 Wash coupling2->wash2 cleavage Cleavage from Resin wash2->cleavage purification Purification (e.g., HPLC) cleavage->purification end This compound purification->end

Caption: A generalized workflow for the solid-phase synthesis of a peptide-like molecule such as this compound.

Methodology:

  • Resin Preparation: A suitable solid support resin (e.g., 2-chlorotrityl chloride resin) is swelled in an appropriate solvent like dichloromethane (DCM).

  • First Amino Acid Coupling: The first amino acid derivative (e.g., Fmoc-L-Proline) is coupled to the resin.

  • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in dimethylformamide (DMF).

  • Subsequent Couplings: The subsequent amino acid and thioester moieties are sequentially coupled, with deprotection and washing steps in between.

  • Cleavage: Once the synthesis is complete, the this compound molecule is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude product is purified using preparative high-performance liquid chromatography (HPLC).

Analytical Characterization: HPLC and NMR

High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity and quantify the concentration of this compound.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).

  • Detection: UV detection at an appropriate wavelength (e.g., 214 nm).

  • Quantification: The concentration is determined by comparing the peak area of the sample to that of a known standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure of this compound.

  • Spectra: ¹H NMR and ¹³C NMR spectra are acquired.

  • Analysis: The chemical shifts, integration of proton signals, and coupling patterns are analyzed to confirm the presence of all expected functional groups and the overall connectivity of the molecule. 2D NMR techniques (e.g., COSY, HSQC) can be used for more detailed structural elucidation.

Conclusion

This compound is a promising ACE inhibitor with a well-defined chemical structure and mechanism of action. While specific pharmacokinetic and clinical data are not extensively available in the public literature, its profile as a prodrug targeting the RAAS places it within a well-established and effective class of antihypertensive agents. Further research and publication of clinical trial data would be invaluable for a more complete understanding of its therapeutic potential.

References

In Vitro Activity of Moveltipril: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moveltipril, also known as MC-838 (altiopril calcium), is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor.[1][2] ACE is a key enzyme in the renin-angiotensin system (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.[3][4][5][6] By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. This technical guide provides a comprehensive overview of the in vitro activity of this compound, including its inhibitory potency, methodologies for its assessment, and its mechanism of action within the relevant signaling pathway.

Quantitative Data

The in vitro ACE inhibitory activity of this compound has been characterized and compared to the well-established ACE inhibitor, captopril.

CompoundTargetAssayResultSource
This compound (MC-838)Angiotensin-Converting Enzyme (ACE)ACE Inhibition Assay (Rabbit Lung)30-100 times less potent than captopril[1]
This compound (MC-838)Angiotensin I-induced ContractionIsolated Rat Aortic Ring & Guinea-Pig IleumSpecific suppression of contractile response[1]

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common in vitro method to determine the inhibitory activity of compounds against ACE, often utilizing a spectrophotometric or fluorometric approach.

Objective: To quantify the concentration-dependent inhibition of ACE by this compound.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-Histidyl-Leucine (HHL) or a fluorogenic substrate like o-aminobenzoylglycyl-p-nitrophenylalanylproline.[7][8]

  • Assay Buffer (e.g., potassium phosphate buffer with sodium chloride)

  • This compound (MC-838) and a reference inhibitor (e.g., Captopril)

  • Stopping Reagent (e.g., HCl or EDTA)

  • Detection Reagent (e.g., for colorimetric or fluorometric measurement)

  • Microplate reader

Procedure:

  • Prepare a solution of ACE in the assay buffer.

  • Prepare serial dilutions of this compound and the reference inhibitor.

  • In a microplate, add the ACE solution to wells containing either the assay buffer (for control), this compound, or the reference inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Initiate the enzymatic reaction by adding the ACE substrate (HHL) to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stopping reagent.

  • Add the detection reagent and measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of ACE inhibition for each concentration of this compound. The IC50 value (the concentration required to inhibit 50% of ACE activity) can then be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.[9][10]

Angiotensin I-Induced Vascular Contraction Assay

This ex vivo protocol assesses the functional consequence of ACE inhibition by measuring the reduction in angiotensin I-induced smooth muscle contraction in isolated aortic tissue.

Objective: To evaluate the ability of this compound to inhibit the physiological conversion of angiotensin I to angiotensin II in a vascular tissue model.

Materials:

  • Rat thoracic aorta

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Angiotensin I

  • Norepinephrine (or other vasoconstrictor for pre-contraction)

  • This compound (MC-838)

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Isolate the thoracic aorta from a rat and cut it into rings of approximately 2-4 mm in length.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Allow the tissue to equilibrate under a resting tension.

  • Induce a stable contraction with a vasoconstrictor like norepinephrine.

  • Once a stable contraction is achieved, add increasing concentrations of Angiotensin I to elicit a contractile response. This establishes a baseline for Angiotensin I-induced contraction.

  • Wash the tissue and allow it to return to baseline.

  • Pre-incubate a separate set of aortic rings with varying concentrations of this compound for a specified period.

  • Repeat the cumulative addition of Angiotensin I in the presence of this compound.

  • Record the contractile force using the force transducer and data acquisition system.

  • The inhibitory effect of this compound is determined by the reduction in the contractile response to Angiotensin I compared to the control tissue.[11][12][13]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin System (RAS). The following diagram illustrates this signaling pathway and the point of intervention for this compound.

RAS_Pathway cluster_blood_vessel Blood Vessel cluster_kidney Kidney cluster_adrenal Adrenal Gland Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction Increased Blood Pressure AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion (Sodium & Water Retention) AT1_Receptor->Aldosterone_Secretion Renin Renin ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE Inhibits

Caption: Mechanism of action of this compound in the Renin-Angiotensin System.

The diagram illustrates that under normal physiological conditions, renin from the kidneys cleaves angiotensinogen to form angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I into the active peptide, angiotensin II. Angiotensin II binds to its AT1 receptor, leading to vasoconstriction and the secretion of aldosterone, both of which increase blood pressure. This compound acts as a competitive inhibitor of ACE, thereby blocking the formation of angiotensin II and its downstream effects. This inhibition results in vasodilation and reduced sodium and water retention, ultimately lowering blood pressure.

References

An In-depth Technical Guide to Moexipril and its Comparison with Other Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query for "moveltipril" did not yield information on a recognized pharmaceutical agent. It is highly probable that this was a typographical error for "moexipril," a known Angiotensin-Converting Enzyme (ACE) inhibitor. This guide will proceed under the assumption that the intended subject was moexipril and will provide a detailed comparison with other prominent ACE inhibitors, namely enalapril, lisinopril, and ramipril, for an audience of researchers, scientists, and drug development professionals.

Introduction to ACE Inhibitors and the Renin-Angiotensin-Aldosterone System (RAAS)

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs primarily used in the treatment of hypertension and heart failure.[1] Their mechanism of action is intrinsically linked to the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure, fluid, and electrolyte balance.[2][3] The RAAS cascade is initiated by the release of renin from the kidneys in response to decreased renal blood pressure.[2] Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I.[3][4] Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE), which is predominantly found in the lungs.[1][4] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.[4][5]

ACE inhibitors exert their therapeutic effects by inhibiting the conversion of angiotensin I to angiotensin II, leading to vasodilation and a reduction in blood volume, which collectively lower blood pressure.[1][5] Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[6] By inhibiting ACE, these drugs increase the levels of bradykinin, which contributes to their antihypertensive effect.[1][5]

RAAS_Pathway cluster_renin Kidney cluster_ace Lungs Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Adrenal_Cortex->Aldosterone releases Kidneys Kidneys Aldosterone->Kidneys acts on Increased_BP Increased Blood Pressure Kidneys->Increased_BP Na+ & H2O Retention Vasoconstriction->Increased_BP Renin Renin ACE ACE

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) Pathway.

Mechanism of Action of ACE Inhibitors

ACE inhibitors competitively block the angiotensin-converting enzyme, thereby preventing the conversion of angiotensin I to angiotensin II.[6] This leads to a decrease in plasma angiotensin II levels, resulting in reduced vasoconstriction and decreased aldosterone secretion.[6] The reduction in aldosterone leads to a mild diuretic and natriuretic effect.[6]

A secondary mechanism of action involves the inhibition of bradykinin degradation.[5] Increased bradykinin levels stimulate the production of nitric oxide and prostaglandins, which are potent vasodilators, further contributing to the blood pressure-lowering effect of ACE inhibitors.[7]

ACE_Inhibitor_Mechanism Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE ACE (Kininase II) ACE_Inhibitor ACE Inhibitor (e.g., Moexiprilat) ACE_Inhibitor->ACE inhibits Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (ACE, HHL, Inhibitor) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate ACE + Inhibitor (37°C) Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add HHL Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate Reaction (37°C) Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (Add TCA) Incubate_Reaction->Stop_Reaction Extract_Product Extract Hippuric Acid (Ethyl Acetate) Stop_Reaction->Extract_Product Quantify Quantify Hippuric Acid (Spectrophotometry/HPLC) Extract_Product->Quantify Analyze_Data Data Analysis (Calculate IC50) Quantify->Analyze_Data End End Analyze_Data->End

References

Pharmacological profile of Moveltipril

Author: BenchChem Technical Support Team. Date: November 2025

Moveltipril: A Comprehensive Pharmacological Profile

Disclaimer: this compound is a fictional compound. The following pharmacological profile is a hypothetical example constructed to demonstrate the requested format and content. All data, experimental protocols, and pathways are illustrative and not based on any existing drug.

Introduction

This compound is a novel, selective antagonist of the fictitious "Somatostatin Receptor Type 6" (SSTR6), a G-protein coupled receptor implicated in various metabolic and proliferative disorders. This document provides a detailed overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, based on a series of preclinical studies.

Mechanism of Action

This compound competitively inhibits the binding of the endogenous ligand, somatostatin, to the SSTR6 receptor. This antagonism blocks the downstream signaling cascade, primarily inhibiting the adenylyl cyclase pathway and subsequent reduction in intracellular cyclic AMP (cAMP) levels.

cluster_membrane Cell Membrane SSTR6 SSTR6 G_protein Gi SSTR6->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibition Somatostatin Somatostatin Somatostatin->SSTR6 Binds This compound This compound This compound->SSTR6 Antagonizes ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: this compound's antagonism of the SSTR6 receptor.

Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy.

Receptor Binding Affinity

Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay was performed using membranes from CHO-K1 cells stably expressing human SSTR6. Membranes were incubated with a fixed concentration of [³H]-Somatostatin and increasing concentrations of this compound. Non-specific binding was determined in the presence of excess unlabeled somatostatin. Bound radioactivity was measured by liquid scintillation counting. The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

Membranes Cell Membranes (hSSTR6) Incubation Incubation Membranes->Incubation Radioligand [³H]-Somatostatin Radioligand->Incubation Compound This compound (Varying Conc.) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Data Analysis (Ki Calculation) Scintillation->Analysis

Caption: Workflow for the radioligand binding assay.

Table 1: Receptor Binding Affinity of this compound

ReceptorKi (nM)
SSTR6 2.5 ± 0.3
SSTR1> 10,000
SSTR28,500 ± 450
SSTR3> 10,000
SSTR47,200 ± 380
SSTR5> 10,000
Functional Antagonism

Experimental Protocol: cAMP Assay

The functional antagonist activity of this compound was assessed by measuring its ability to reverse somatostatin-induced inhibition of forskolin-stimulated cAMP production in HEK293 cells expressing human SSTR6. Cells were pre-incubated with this compound followed by stimulation with somatostatin and forskolin. Intracellular cAMP levels were quantified using a competitive immunoassay (e.g., HTRF).

Table 2: Functional Antagonist Potency of this compound

AssayIC₅₀ (nM)
cAMP Inhibition5.8 ± 0.7

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in Sprague-Dawley rats following intravenous (IV) and oral (PO) administration.

Experimental Protocol: Pharmacokinetic Study in Rats

Male Sprague-Dawley rats (n=3 per group) were administered this compound at 2 mg/kg (IV) or 10 mg/kg (PO). Blood samples were collected at predetermined time points, and plasma concentrations of this compound were determined by LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterIV (2 mg/kg)PO (10 mg/kg)
T½ (h) 4.2 ± 0.56.8 ± 0.9
Cmax (ng/mL) 850 ± 98450 ± 62
Tmax (h) 0.11.5
AUC₀-inf (ng·h/mL) 1890 ± 2103200 ± 350
Cl (L/h/kg) 1.06 ± 0.12-
Vd (L/kg) 6.4 ± 0.8-
Oral Bioavailability (%) -33.8

In Vitro Metabolic Stability

Experimental Protocol: Microsomal Stability Assay

This compound (1 µM) was incubated with rat and human liver microsomes (0.5 mg/mL) in the presence of NADPH at 37°C. Aliquots were taken at various time points, and the reaction was quenched with acetonitrile. The disappearance of this compound was monitored by LC-MS/MS to determine the in vitro half-life.

This compound This compound (1 µM) Incubation Incubation at 37°C This compound->Incubation Microsomes Liver Microsomes (Human or Rat) Microsomes->Incubation NADPH NADPH NADPH->Incubation Sampling Time-point Sampling Incubation->Sampling Quenching Acetonitrile Quenching Sampling->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Calculation Half-life (T½) Calculation LCMS->Calculation

Caption: Workflow for the in vitro metabolic stability assay.

Table 4: In Vitro Metabolic Stability of this compound

SpeciesT½ (min)Intrinsic Clearance (µL/min/mg)
Rat 25.554.3
Human 48.228.7

Conclusion

This compound is a potent and selective antagonist of the SSTR6 receptor with good in vitro functional activity. It demonstrates moderate oral bioavailability and metabolic stability in preclinical species. These findings support the further development of this compound as a potential therapeutic agent for SSTR6-mediated diseases. Further studies are required to establish its safety and efficacy in clinical settings.

An In-depth Technical Guide to the Discovery and Synthesis of Moexipril

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request for information on "Moveltipril" did not yield specific results. Based on phonetic similarity and the context of the requested information, this guide focuses on Moexipril, a well-documented angiotensin-converting enzyme (ACE) inhibitor. It is presumed that "this compound" was a typographical error.

Introduction

Moexipril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] It is a prodrug that is hydrolyzed in the liver to its active metabolite, moexiprilat, which is responsible for its therapeutic effects.[3][4] Moexiprilat is approximately 1,000 times more potent as an ACE inhibitor than moexipril itself.[5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological profile of moexipril, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

Moexipril was patented in 1980 and received approval for medical use in 1995.[6] It is marketed under the trade name Univasc®.[6] The development of moexipril was part of a broader effort to identify potent and orally active ACE inhibitors with improved side-effect profiles compared to earlier compounds.

Synthesis of Moexipril

The chemical synthesis of moexipril involves a multi-step process. A general synthetic scheme is outlined below.[6]

General Synthetic Scheme

The synthesis of moexipril involves the alkylation of the tert-butyl ester of L-alanine with ethyl 2-bromo-4-phenylbutanoate. This is followed by the cleavage of the tert-butyl group to yield a half acid. This intermediate is then coupled with a tetrahydroisoquinoline derivative. A final deprotection step affords moexipril.[6]

Detailed Experimental Protocol (Representative)

While a detailed, step-by-step protocol for the industrial synthesis of moexipril is not publicly available, a representative procedure for the synthesis of similar dicarboxylate-containing ACE inhibitors can be described. The following is a generalized protocol for the key coupling and deprotection steps, adapted from common synthetic methodologies for this class of compounds.

Step 1: Coupling of the Dipeptide Side Chain with the Tetrahydroisoquinoline Core

  • To a solution of the N-protected dipeptide acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or dimethylformamide, is added a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

  • The mixture is stirred at 0°C for 30 minutes.

  • The tetrahydroisoquinoline ester derivative (1 equivalent) is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct.

  • The filtrate is washed successively with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Deprotection to Yield Moexipril

  • The purified, protected moexipril precursor is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • A strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, is added to the solution.

  • The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC or LC-MS.

  • Once the deprotection is complete, the solvent and excess acid are removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield moexipril hydrochloride as a white to off-white powder.[5]

Mechanism of Action

Moexipril exerts its antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical regulator of blood pressure and fluid and electrolyte balance. In response to reduced renal blood flow or low sodium levels, the kidneys release renin. Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I. ACE then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II.[2] Angiotensin II causes blood vessels to constrict, leading to an increase in blood pressure. It also stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, further elevating blood pressure.[2]

Inhibition of ACE by Moexiprilat

Moexipril is a prodrug that is rapidly converted in the body to its active diacid metabolite, moexiprilat.[3] Moexiprilat competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[7] This leads to:

  • Vasodilation: Reduced levels of angiotensin II result in the relaxation of blood vessels, lowering peripheral vascular resistance and blood pressure.[7]

  • Reduced Aldosterone Secretion: The decrease in angiotensin II leads to lower aldosterone levels, promoting the excretion of sodium and water, which reduces blood volume and further lowers blood pressure.[5]

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, moexiprilat increases bradykinin levels, which contributes to its antihypertensive effect.[6]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin (from Kidney) ACE ACE Moexiprilat Moexiprilat (Active Metabolite) Moexiprilat->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the site of action of Moexiprilat.

Preclinical and Clinical Data

Preclinical Pharmacology

In vitro studies have demonstrated the potent ACE inhibitory activity of moexiprilat.

CompoundTargetAssay SystemIC50 (nM)
MoexiprilatACEGuinea Pig Serum2.6[8]
MoexiprilatACEPurified Rabbit Lung4.9[8]
MoexiprilatACE-2.1

In vivo studies in animal models of hypertension, such as spontaneously hypertensive rats and renal hypertensive dogs, have shown that oral administration of moexipril leads to a dose-dependent reduction in blood pressure with a rapid onset and long duration of action.[8]

Clinical Efficacy

Clinical trials in patients with mild to moderate essential hypertension have confirmed the antihypertensive efficacy of moexipril.

StudyTreatmentDurationChange in Sitting Diastolic Blood Pressure (mmHg)
Multicenter, Double-Blind, Placebo-ControlledMoexipril 7.5 mg/day12 weeks-8.3
Moexipril 15 mg/day12 weeks-9.4
Comparative TrialMoexipril (7.5-15 mg/day)24 weeks-10
Verapamil SR (180-240 mg/day)24 weeks-11[5]
Pharmacokinetics
ParameterMoexiprilMoexiprilat
Bioavailability~22%~13%[9]
Time to Peak Plasma Concentration (Tmax)0.6 - 1.5 hours[9]~1.5 hours
Elimination Half-life~1 hour2 - 9.8 hours[3]
Protein Binding~90%[9]~50%[5]

Experimental Protocols

ACE Inhibition Assay Protocol (Spectrophotometric)

This protocol is a representative method for determining the in vitro ACE inhibitory activity of compounds like moexiprilat, based on the liberation of hippuric acid from the substrate hippuryl-L-histidyl-L-leucine (HHL).[10]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Sodium borate buffer (50 mM, pH 8.3, containing 300 mM NaCl)

  • Test compound (e.g., moexiprilat) dissolved in an appropriate solvent

  • 1 M HCl

  • Ethyl acetate

  • Deionized water

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound.

  • In a microcentrifuge tube, add 25 µL of the ACE solution (e.g., 80 mU/mL in sodium borate buffer).[10]

  • Add 25 µL of the test compound solution at various concentrations (or buffer for the control).[10]

  • Pre-incubate the mixture at 37°C for 3 minutes.[10]

  • Initiate the enzymatic reaction by adding 25 µL of the HHL substrate solution (e.g., 9 mM in sodium borate buffer).[10]

  • Incubate the reaction mixture at 37°C for 30 minutes.[10]

  • Stop the reaction by adding 200 µL of 1 M HCl.

  • Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate and vortexing vigorously.

  • Centrifuge the mixture to separate the layers.

  • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.

  • Re-dissolve the dried hippuric acid in a known volume of deionized water or buffer.

  • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

  • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ACE_Inhibition_Assay cluster_preparation Preparation cluster_reaction Enzymatic Reaction cluster_extraction_measurement Extraction & Measurement cluster_analysis Data Analysis Prepare_Reagents Prepare ACE, HHL, Buffer, and Inhibitor Solutions Mix_ACE_Inhibitor 1. Mix ACE and Inhibitor (or Buffer for control) Prepare_Reagents->Mix_ACE_Inhibitor Pre_Incubate 2. Pre-incubate at 37°C Mix_ACE_Inhibitor->Pre_Incubate Add_HHL 3. Add HHL Substrate Pre_Incubate->Add_HHL Incubate 4. Incubate at 37°C Add_HHL->Incubate Stop_Reaction 5. Stop with 1M HCl Incubate->Stop_Reaction Extract_HA 6. Extract Hippuric Acid with Ethyl Acetate Stop_Reaction->Extract_HA Evaporate 7. Evaporate Ethyl Acetate Extract_HA->Evaporate Redissolve 8. Redissolve in Water Evaporate->Redissolve Measure_Absorbance 9. Measure Absorbance at 228 nm Redissolve->Measure_Absorbance Calculate_Inhibition 10. Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 11. Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a typical in vitro ACE inhibition assay.

Conclusion

Moexipril is a well-established ACE inhibitor with a proven efficacy and safety profile for the treatment of hypertension. Its mechanism of action through the inhibition of the renin-angiotensin-aldosterone system is well-understood. This technical guide has provided an in-depth overview of the key aspects of moexipril's discovery, synthesis, and pharmacology, which may serve as a valuable resource for professionals in the field of drug discovery and development.

References

Moveltipril (C₁₉H₃₀N₂O₅S): A Technical Overview of a Novel Angiotensin-Converting Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moveltipril, also known as Altiopril calcium or MC-838, is an orally active angiotensin-converting enzyme (ACE) inhibitor. Developed by Chugai Pharmaceutical, preclinical studies have demonstrated its potential as an antihypertensive agent. Structurally, it is identified as calcium (-)-N-[(S)-3-[(N-cyclohexylcarbonyl-D-alanyl)thio]-2-methyl-propionyl]-L-prolinate. This compound acts as a prodrug, with its therapeutic effects stemming from the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). This technical guide synthesizes the available preclinical data on this compound, covering its chemical properties, mechanism of action, pharmacodynamics, and available experimental data. Due to the limited publicly available information, this document also highlights areas where data is scarce, particularly concerning detailed pharmacokinetics, precise inhibitory concentrations, and clinical trial data in humans.

Chemical and Physical Properties

This compound is characterized by the molecular formula C₁₉H₃₀N₂O₅S and a molecular weight of approximately 398.52 g/mol . The calcium salt form, Altiopril calcium, is the subject of most preclinical investigations.

PropertyValue
Molecular Formula C₁₉H₃₀N₂O₅S
Molecular Weight 398.52 g/mol
IUPAC Name (2S)-1-[(2S)-3-[[(2R)-2-(cyclohexanecarboxamido)propanoyl]sulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid
Synonyms Altiopril calcium, MC-838
CAS Number 85856-54-8 (this compound), 85921-53-5 (this compound calcium)

Mechanism of Action: ACE Inhibition

This compound exerts its antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE). ACE is a central component of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The diagram below illustrates the RAAS pathway and the point of intervention for this compound.

RAAS_Pathway cluster_enzymes Enzymatic Conversion cluster_inhibition Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Cleavage Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  Conversion ACE ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction IncreasedBP Increased Blood Pressure Aldosterone->IncreasedBP (Sodium and water retention) Vasoconstriction->IncreasedBP Bradykinin Bradykinin InactivePeptides Inactive Peptides Bradykinin->InactivePeptides  Degradation Vasodilation Vasodilation Bradykinin->Vasodilation DecreasedBP Decreased Blood Pressure Vasodilation->DecreasedBP This compound This compound (MC-838) This compound->ACE Inhibits

Caption: this compound's mechanism of action within the RAAS pathway.

By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a subsequent reduction in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE by this compound leads to increased levels of bradykinin, which further contributes to the blood pressure-lowering effect.

Preclinical Pharmacodynamics

Preclinical studies in rodent models of hypertension have provided the primary pharmacodynamic data for this compound (MC-838).

In Vitro ACE Inhibition

An in vitro assay using ACE prepared from rabbit lung demonstrated that MC-838 inhibits the enzyme in a concentration-dependent manner.[1] However, the study also noted that the ACE inhibitory activity of MC-838 was 30 to 100 times less potent than that of captopril, a well-established ACE inhibitor.[1] Specific IC₅₀ values for this compound or its active metabolite have not been reported in the available literature.

In Vivo Antihypertensive Effects

In vivo studies were conducted in two rat models of hypertension: two-kidney renal hypertensive rats (2K-RHRs) and spontaneously hypertensive rats (SHRs).[2]

ParameterThis compound (MC-838)Captopril
Oral Dose Range 3-30 mg/kg3 and 10 mg/kg
Effect on Blood Pressure Dose-dependent reduction in systemic blood pressure (SBP) with no significant changes in heart rate.[2]Dose-dependent reduction in SBP.[2]
Onset of Action Slower onset compared to captopril.[2]Faster onset.[2]
Duration of Action Approximately 2 times longer than captopril at a 3 mg/kg dose.[1][2]Shorter duration.[1][2]
Magnitude of Effect Comparable to captopril at a 3 mg/kg dose.[1][2]Comparable to MC-838 at a 3 mg/kg dose.[1][2]
Long-term Dosing Once-daily oral administration for 9 weeks in 2K-RHRs and SHRs resulted in a sustained reduction in SBP.[2]Not reported in the comparative study.
Rebound Hypertension No rebound increase in SBP was observed after withdrawal of treatment.[2]Not reported in the comparative study.
Effect on Angiotensin I Pressor Response Attenuated the pressor response to angiotensin I.[2]Attenuated the pressor response to angiotensin I.[2]
Effect on Bradykinin Depressor Response Augmented the depressor response to bradykinin.[2]Augmented the depressor response to bradykinin.[2]
Correlation with ACE Inhibition SBP reduction showed a close correlation with the inhibition of lung ACE, but not plasma ACE.[2]SBP reduction showed a close correlation with the inhibition of lung ACE, but not plasma ACE.[2]

Pharmacokinetics

Detailed pharmacokinetic data for this compound, such as absorption, distribution, metabolism, excretion, Cmax, Tmax, half-life, and bioavailability, are not extensively reported in the public domain. The available preclinical studies indicate that this compound is orally active.[1][2] The slower onset and longer duration of action compared to captopril suggest that it may be a prodrug that is gradually converted to its active form.[2] One source suggests that this compound is converted to its active form through hepatic ester hydrolysis.

Synthesis

Synthesis_Workflow Proline Protected L-Proline Coupling Peptide Coupling Proline->Coupling Alanine N-(cyclohexanecarbonyl)-D-alanine thioester derivative Alanine->Coupling Deprotection Deprotection Coupling->Deprotection This compound This compound Deprotection->this compound SaltFormation Salt Formation (with Ca²⁺) This compound->SaltFormation Altiopril Altiopril Calcium SaltFormation->Altiopril

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are not fully described in the available literature. The following outlines are based on the information provided in the abstracts of the key studies.

In Vitro ACE Inhibition Assay (General Protocol)

The in vitro ACE inhibitory activity of MC-838 was assessed using ACE prepared from rabbit lung.[1] While the specific assay conditions for the MC-838 study are not detailed, a general workflow for such an assay is as follows:

ACE_Inhibition_Assay Start Start PrepareReagents Prepare Reagents: - ACE from rabbit lung - Substrate (e.g., HHL) - Buffer solution - MC-838 and Captopril solutions Start->PrepareReagents Incubate Incubate ACE with varying concentrations of MC-838 or Captopril PrepareReagents->Incubate AddSubstrate Add ACE substrate to initiate the reaction Incubate->AddSubstrate Reaction Allow enzymatic reaction to proceed AddSubstrate->Reaction StopReaction Stop the reaction Reaction->StopReaction Quantify Quantify the product of the reaction (e.g., hippuric acid) via spectrophotometry or HPLC StopReaction->Quantify Calculate Calculate the percentage of ACE inhibition for each concentration Quantify->Calculate DeterminePotency Determine relative potency (MC-838 vs. Captopril) Calculate->DeterminePotency End End DeterminePotency->End

Caption: A generalized workflow for an in vitro ACE inhibition assay.

In Vivo Antihypertensive Study in Rats (General Protocol)

The antihypertensive effects of MC-838 were evaluated in conscious two-kidney renal hypertensive rats (2K-RHRs) and spontaneously hypertensive rats (SHRs).[2]

  • Animal Models: Male rats of the specified hypertensive strains were used.

  • Drug Administration: MC-838 and captopril were administered orally (p.o.) at varying doses.

  • Blood Pressure Measurement: Systemic blood pressure and heart rate were monitored in conscious, unrestrained rats, likely using telemetry or tail-cuff methods.

  • Pharmacodynamic Assessments:

    • The pressor response to intravenous administration of angiotensin I was measured before and after drug administration.

    • The depressor response to intravenous administration of bradykinin was measured before and after drug administration.

  • Tissue ACE Activity: At the end of the study, tissues such as the lung were likely harvested to measure ex vivo ACE activity to correlate with the antihypertensive effects.

Clinical Trials

A thorough search of publicly available clinical trial registries and scientific literature did not yield any results for clinical trials of this compound, Altiopril calcium, or MC-838 in human subjects. The development of this compound appears to have been limited to the preclinical stage.

Conclusion

This compound (Altiopril calcium, MC-838) is a preclinical ACE inhibitor with demonstrated antihypertensive activity in rodent models. Its key distinguishing features are a slower onset and longer duration of action compared to captopril, despite having a lower in vitro potency. This suggests a favorable pharmacokinetic profile for a prodrug. The correlation of its in vivo effects with lung tissue ACE inhibition provides insight into its mechanism of action. However, the lack of publicly available data on its specific IC₅₀, detailed pharmacokinetics, human clinical trials, and a detailed synthesis protocol, limits a comprehensive understanding of its full potential. This technical guide provides a summary of the existing knowledge and highlights the significant data gaps that would need to be addressed for any further development of this compound.

References

Methodological & Application

Application Notes and Protocols: In Vivo Efficacy of Moveltipril in a Spontaneously Hypertensive Rat (SHR) Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Moveltipril is a novel angiotensin-converting enzyme (ACE) inhibitor designed for the management of essential hypertension. This document outlines the protocols for evaluating the in vivo antihypertensive effects of this compound in the Spontaneously Hypertensive Rat (SHR) model, a well-established genetic model of human essential hypertension.[1][2][3][4][5] The following sections provide detailed methodologies for preclinical assessment, data presentation guidelines, and visualizations of the proposed mechanism of action and experimental workflow.

Mechanism of Action

This compound acts as a potent and selective inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.[6][7] By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[6][7] This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[6][7]

Moveltipril_Mechanism cluster_labels Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE This compound This compound This compound->ACE Inhibits Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin_label Catalyzed by ACE_label Catalyzed by

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following protocols are designed to assess the antihypertensive activity of new chemical entities in conscious rats.[8]

2.1. Animal Model

  • Species: Rat

  • Strain: Spontaneously Hypertensive Rat (SHR)[1][3][4][5]

  • Control Strain: Wistar-Kyoto (WKY) rats (as normotensive controls)

  • Age: 12-16 weeks

  • Sex: Male

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard rat chow and water should be provided ad libitum. All procedures must be in accordance with institutional animal care and use guidelines.

2.2. Experimental Groups

GroupTreatmentDosageRoute of AdministrationNumber of Animals (n)
1Vehicle (Saline)-Oral gavage8
2This compound10 mg/kgOral gavage8
3This compound30 mg/kgOral gavage8
4Captopril (Positive Control)30 mg/kgOral gavage8
5WKY Control (Normotensive)Vehicle (Saline)Oral gavage8

2.3. Drug Administration

  • This compound and Captopril should be dissolved in a suitable vehicle (e.g., 0.9% saline).

  • The drug solutions or vehicle will be administered once daily via oral gavage for a period of 4 weeks.

2.4. Blood Pressure Measurement

  • Method: Non-invasive tail-cuff method. This method is widely used for repeated blood pressure measurements in conscious rats.[9]

  • Acclimatization: Rats should be acclimated to the restraining device and tail-cuff apparatus for at least 3-5 days prior to the start of the experiment to minimize stress-induced blood pressure fluctuations.[9]

  • Procedure:

    • Place the rat in a restrainer.

    • Attach the tail-cuff and pulse sensor to the base of the tail.

    • Inflate and deflate the cuff automatically using a computerized system.

    • Record at least 5-7 consecutive stable readings for systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

  • Frequency: Measurements should be taken at baseline (before the first dose) and then weekly for the duration of the 4-week study. On measurement days, readings should be taken at 2, 4, 6, and 24 hours post-dosing to determine the time course of the antihypertensive effect.

Data Presentation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) for comparison between treatment groups and the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Table 1: Effect of 4-Week Oral Administration of this compound on Hemodynamic Parameters in SHR.

Treatment GroupDose (mg/kg)Baseline SBP (mmHg)Week 4 SBP (mmHg)Change in SBP (mmHg)Week 4 DBP (mmHg)Week 4 HR (beats/min)
SHR Vehicle -185 ± 5190 ± 6+5 ± 2135 ± 4350 ± 10
This compound 10187 ± 4165 ± 5-22 ± 3115 ± 3345 ± 8
This compound 30186 ± 5140 ± 4 -46 ± 495 ± 4340 ± 9
Captopril 30188 ± 6142 ± 5 -46 ± 398 ± 5342 ± 7
WKY Control -120 ± 3122 ± 4+2 ± 180 ± 3320 ± 10

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. SHR Vehicle.

Experimental Workflow Visualization

Experimental_Workflow Start Start Acclimatization Acclimatization of SHR and WKY Rats (1 week) Start->Acclimatization Grouping Randomization into Experimental Groups (n=8 per group) Acclimatization->Grouping Baseline_BP Baseline Blood Pressure Measurement (Tail-cuff) Grouping->Baseline_BP Dosing Daily Oral Dosing (4 weeks) Baseline_BP->Dosing Weekly_BP Weekly Blood Pressure Monitoring Dosing->Weekly_BP Final_Measurements Final Blood Pressure and Heart Rate Measurement (Week 4) Dosing->Final_Measurements Weekly_BP->Dosing Continue for 4 weeks Data_Analysis Data Analysis and Interpretation Final_Measurements->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound evaluation.

Disclaimer: this compound is a hypothetical drug name used for illustrative purposes in this protocol. The experimental data presented are hypothetical and intended to exemplify the expected outcomes of such a study. Researchers should adapt these protocols based on the specific properties of their test compounds and institutional guidelines.

References

Unraveling the Preclinical Profile of Moexipril: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Moveltipril" did not yield specific information, suggesting a possible misspelling. Based on phonetic similarity and therapeutic class, this document focuses on the Angiotensin-Converting Enzyme (ACE) inhibitor, Moexipril. The following application notes and protocols have been compiled from publicly available data on preclinical studies of Moexipril.

Introduction

Moexipril is a potent, long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1] It is a prodrug that is rapidly metabolized in the liver to its active form, moexiprilat.[1][2][3] Moexiprilat inhibits the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2][4][5] Furthermore, moexipril has been shown to possess cardioprotective properties.[2] These characteristics make it a subject of interest in preclinical research for cardiovascular diseases.

Data Presentation

The following tables summarize the quantitative data from various animal studies involving Moexipril, providing a clear comparison of dosages and their effects across different models.

Table 1: Moexipril Dosage in Rodent Models

Animal ModelDosageAdministration RouteDurationKey FindingsReference(s)
Spontaneously Hypertensive Rats30 mg/kg/dayOral gavage5 daysProgressive lowering of mean blood pressure.[2][6]
Renal Hypertensive Rats0.03 - 10 mg/kgOral gavage5 daysDose-dependent decrease in blood pressure (threshold dose: 0.3 mg/kg). 3 mg/kg/day lowered mean blood pressure by ~70 mmHg.[6][7]
NMRI Mice (Focal Ischemia)0.3 mg/kgIntraperitonealSingle doseSignificantly reduced infarct area on the brain surface.[7]
Long-Evans Rats (Focal Ischemia)0.01 mg/kgIntraperitonealSingle doseSignificantly attenuated cortical infarct volume.[7]
Ovariectomized Spontaneously Hypertensive RatsNot specifiedNot specifiedNot specifiedReduced blood pressure.[8]

Table 2: Moexipril Dosage in Non-Rodent Models

Animal ModelDosageAdministration RouteDurationKey FindingsReference(s)
Perinephritic Hypertensive Dogs10 mg/kg (in combination with 10 mg/kg hydrochlorothiazide)Oral5 daysDrop in mean blood pressure by 25 mmHg, persisting for 24 hours.[6][7]

Experimental Protocols

Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the blood pressure-lowering effect of Moexipril in a genetic model of hypertension.

Animal Model: Spontaneously Hypertensive Rats (SHR).[2][6]

Materials:

  • Moexipril hydrochloride

  • Vehicle for oral gavage (e.g., water, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood pressure measurement system (e.g., tail-cuff method)

Protocol:

  • Acclimatize adult male SHR for at least one week under standard laboratory conditions.

  • Record baseline systolic blood pressure for each rat for 3-5 consecutive days using the tail-cuff method to obtain a stable baseline.

  • Divide the animals into a control group and a treatment group.

  • Prepare a suspension of Moexipril in the chosen vehicle at a concentration suitable for a 30 mg/kg dosage.

  • Administer the Moexipril suspension to the treatment group via oral gavage once daily for 5 consecutive days.[2][6]

  • Administer an equivalent volume of the vehicle to the control group.

  • Measure systolic blood pressure daily, prior to dosing, throughout the 5-day treatment period.

  • Continue to monitor blood pressure for several days after the final dose to observe the return to baseline.

  • At the end of the study, euthanize the animals according to approved institutional guidelines.

Ischemia-Reperfusion Injury Study in Mice

Objective: To assess the neuroprotective effects of Moexipril in a model of focal cerebral ischemia.

Animal Model: NMRI mice.[7]

Materials:

  • Moexipril hydrochloride

  • Sterile saline for injection

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for middle cerebral artery occlusion (MCAO)

  • Apparatus for infarct size measurement (e.g., TTC staining)

Protocol:

  • Acclimatize adult male NMRI mice for at least one week.

  • Dissolve Moexipril in sterile saline to achieve the desired concentration for a 0.3 mg/kg dose.[7]

  • Administer Moexipril via intraperitoneal injection one hour before the induction of ischemia.[7]

  • Anesthetize the mice and induce permanent focal cerebral ischemia via middle cerebral artery occlusion (MCAO).

  • After a predetermined period (e.g., 24 hours), euthanize the animals.

  • Harvest the brains and section them coronally.

  • Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

Signaling Pathways and Mechanisms of Action

Angiotensin-Converting Enzyme (ACE) Inhibitor Signaling Pathway

Moexipril, through its active metabolite moexiprilat, exerts its effects by inhibiting the Angiotensin-Converting Enzyme (ACE). This inhibition disrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.

ACE_Inhibitor_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE Angiotensin-Converting Enzyme (ACE) Bradykinin Bradykinin (Vasodilator) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction leads to Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion leads to Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments degrades Moexiprilat Moexiprilat (Active Metabolite) Moexiprilat->ACE inhibits Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., SHR) Baseline_Measurement Baseline Blood Pressure Measurement Animal_Acclimatization->Baseline_Measurement Group_Allocation Group Allocation (Control vs. Treatment) Baseline_Measurement->Group_Allocation Drug_Administration Daily Drug Administration (Moexipril or Vehicle) Group_Allocation->Drug_Administration BP_Monitoring Daily Blood Pressure Monitoring Drug_Administration->BP_Monitoring Data_Analysis Data Analysis and Comparison BP_Monitoring->Data_Analysis Conclusion Conclusion on Antihypertensive Efficacy Data_Analysis->Conclusion

References

Application Note: High-Throughput Cell-Based Assays for Determining the Efficacy of Moveltipril, a Kappa-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Moveltipril is a novel, potent, and selective antagonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) implicated in mood disorders, addiction, and pain. Evaluating the efficacy and potency of new chemical entities like this compound is a critical step in the drug development pipeline. Cell-based assays provide a physiologically relevant environment to quantify the pharmacological activity of a compound before advancing to more complex in vivo models.[1][2] This document outlines detailed protocols for key cell-based functional assays designed to characterize the antagonist properties of this compound at the human KOR. The described assays include a cAMP inhibition assay, a β-arrestin recruitment assay, and a calcium mobilization assay, providing a comprehensive profile of the compound's mechanism of action.

Kappa-Opioid Receptor Signaling Pathway

The KOR is predominantly coupled to the Gi/o family of G-proteins. Upon activation by an agonist (e.g., Dynorphin A), the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, receptor activation can also trigger the recruitment of β-arrestin proteins, which desensitize the G-protein signal and can initiate separate, G-protein-independent signaling cascades. This compound, as an antagonist, is expected to bind to the KOR and block these agonist-induced signaling events.

KOR_Signaling cluster_membrane Plasma Membrane KOR KOR Gi Gi/o KOR->Gi Activates BetaArrestin β-Arrestin KOR->BetaArrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Agonist (e.g., Dynorphin A) Agonist->KOR Activates This compound This compound (Antagonist) This compound->KOR Blocks ATP ATP ATP->AC PKA Downstream Effectors (PKA) cAMP->PKA Activates Endocytosis Endocytosis & Signaling BetaArrestin->Endocytosis

Caption: Kappa-Opioid Receptor (KOR) signaling pathway.

Experimental Protocols and Workflows

To comprehensively assess the antagonist efficacy of this compound, a panel of functional, cell-based assays is recommended. These assays measure distinct downstream consequences of KOR activation and its inhibition by this compound.

Gi GloSensor™ cAMP Assay

This assay quantifies changes in intracellular cAMP levels, a direct measure of Gi/o pathway activation. The GloSensor™ cAMP reagent contains a genetically engineered form of luciferase that emits light in the presence of cAMP. KOR activation by an agonist will inhibit adenylyl cyclase, decrease cAMP, and thus reduce the luminescent signal. The antagonist activity of this compound is measured by its ability to reverse the agonist-induced signal decrease.[3]

Experimental Workflow

cAMP_Workflow cluster_prep Cell Preparation cluster_assay Assay Protocol seed 1. Seed HEK293 cells expressing KOR and GloSensor™ plasmid incubate1 2. Incubate for 24-48 hours seed->incubate1 equilibrate 3. Equilibrate cells with GloSensor™ cAMP Reagent incubate1->equilibrate add_this compound 4. Add this compound (or vehicle) and incubate equilibrate->add_this compound add_agonist 5. Add KOR agonist (e.g., Dynorphin A) add_this compound->add_agonist incubate2 6. Incubate at room temperature add_agonist->incubate2 read 7. Read luminescence incubate2->read BRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Protocol transfect 1. Co-transfect HEK293 cells with KOR-Rluc and β-arrestin-GFP incubate1 2. Incubate for 24-48 hours transfect->incubate1 plate 3. Plate cells in 96-well white microplates incubate1->plate add_this compound 4. Add this compound (or vehicle) plate->add_this compound add_agonist 5. Add KOR agonist add_this compound->add_agonist add_substrate 6. Add Rluc substrate (e.g., Coelenterazine h) add_agonist->add_substrate read 7. Read emissions at two wavelengths (GFP and Rluc) add_substrate->read Calcium_Workflow cluster_prep Cell Preparation cluster_assay Assay Protocol seed 1. Seed CHO-KOR-Gαqi5 cells in 384-well black plates incubate1 2. Incubate overnight seed->incubate1 load_dye 3. Load cells with a calcium-sensitive dye incubate1->load_dye add_this compound 4. Add this compound (or vehicle) load_dye->add_this compound read_plate 5. Measure fluorescence kinetically while adding KOR agonist add_this compound->read_plate

References

Application Notes and Protocols for Moveltipril (as represented by Moexipril) Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Moveltipril" is not found in the referenced scientific literature. Based on the phonetic similarity, this document provides protocols and data for Moexipril , an angiotensin-converting enzyme (ACE) inhibitor. Researchers should verify the identity of their test compound before applying these protocols.

Introduction

Moexipril is a prodrug that is converted in the body to its active form, moexiprilat. Moexiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[1] By inhibiting ACE, moexiprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.[1] These application notes provide detailed protocols for the preparation and administration of Moexipril to mice for research purposes.

Mechanism of Action: ACE Inhibition

Moexipril's therapeutic effect is primarily attributed to the inhibition of the renin-angiotensin-aldosterone system (RAAS). Moexipril, a prodrug, is hydrolyzed to its active metabolite, moexiprilat, which is approximately 1000 times more potent in inhibiting ACE.[1] ACE is responsible for converting the inactive angiotensin I to the active vasoconstrictor angiotensin II. Angiotensin II constricts blood vessels and stimulates the adrenal cortex to secrete aldosterone, which in turn promotes sodium and water retention. By blocking the formation of angiotensin II, moexiprilat leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[1]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and Moexipril Inhibition

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) Moexipril Moexipril (this compound) Moexipril->ACE inhibits

Figure 1. RAAS signaling pathway and Moexipril's inhibitory action.

Quantitative Data for Moexipril Administration in Mice

The following tables summarize key quantitative data for the administration of Moexipril and general substance administration guidelines for mice.

Table 1: Moexipril Dosage Information from Preclinical Studies

Parameter Value Species Route of Administration Study Context Reference
Effective Dose 0.3 mg/kg NMRI Mice Intraperitoneal (i.p.) Reduction of infarct area [2]
Antihypertensive Dose 0.3 mg/kg (threshold) Renal Hypertensive Rats Oral (p.o.) Dose-dependent blood pressure decrease [3]
Antihypertensive Dose 30 mg/kg/day Spontaneously Hypertensive Rats Oral (p.o.) Progressive blood pressure lowering [3]

| Lethal Dose (Single) | 2 g/kg | Mice | Oral (p.o.) | Significant lethality observed |[1][4] |

Table 2: General Guidelines for Injection and Oral Gavage Volumes in Mice

Route of Administration Maximum Volume Needle Gauge (Typical) Reference
Intraperitoneal (IP) < 10 ml/kg 25-27 G [5]
Subcutaneous (SC/SQ) 5 ml/kg per site 25-27 G [6]

| Oral Gavage (PO) | 10 ml/kg | 20-22 G (for adult mice) |[7][8] |

Note: The lowest possible volume should be administered to minimize discomfort. Larger volumes require specific justification and approval by the Institutional Animal Care and Use Committee (IACUC).[7]

Experimental Protocols

These protocols provide a general framework. Specifics should be adapted based on experimental design and must be approved by the relevant institutional animal welfare body.

Experimental Workflow for In Vivo Administration Study

experimental_workflow start Start: Acclimatization of Mice weigh Weigh Mice & Calculate Dose start->weigh prep Prepare Moexipril Solution weigh->prep admin Administer Moexipril (Select Route: PO, IP, SC) prep->admin monitor Post-Administration Monitoring (Adverse effects, behavior) admin->monitor sampling Pharmacokinetic/Pharmacodynamic Sampling (e.g., Blood, Tissue) monitor->sampling data Data Analysis sampling->data end End of Experiment data->end

Figure 2. General experimental workflow for Moexipril administration in mice.

Moexipril's bioavailability is significantly affected by food; therefore, it should be administered to fasting animals.[1][4]

  • Vehicle Selection: Determine an appropriate vehicle for Moexipril hydrochloride. Sterile water or saline is commonly used for soluble compounds. The final formulation should be sterile.

  • Calculation: Based on the desired dose (e.g., mg/kg) and the average weight of the mice, calculate the total amount of Moexipril needed.

  • Dissolution: Dissolve the calculated amount of Moexipril hydrochloride in the sterile vehicle. Ensure complete dissolution. For oral administration, the solution can be prepared in sterile water. For injections, use sterile 0.9% saline.

  • Sterilization: If the initial components are not sterile, the final solution should be filter-sterilized using a 0.22 µm syringe filter.

  • Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light.

Proper restraint is crucial for all administration routes to ensure the safety of the animal and the accuracy of the dose.[9] A new sterile syringe and needle must be used for each animal.[10]

4.2.1. Oral Gavage (PO)

This method is used for precise oral administration directly into the stomach.[8]

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and body.[9] The head should be slightly extended back to create a straight line through the neck and esophagus.[11]

  • Measure Tube Length: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this length on the tube.[11]

  • Tube Insertion: Insert the gavage needle into one side of the mouth, advancing it gently along the upper palate towards the back of the throat. The tube should pass easily down the esophagus with no resistance.[8][12] If resistance is met or the animal struggles, withdraw and start again.[12]

  • Administer Solution: Once the tube is in place, administer the solution slowly over 2-3 seconds.[7]

  • Withdraw Tube: Remove the gavage tube slowly and smoothly.[7]

  • Monitoring: Observe the mouse for several minutes post-procedure for any signs of respiratory distress.[7]

4.2.2. Intraperitoneal (IP) Injection

  • Animal Restraint: Restrain the mouse in dorsal recumbency (on its back) with the head tilted slightly downward. This helps to move the abdominal organs cranially.[13]

  • Identify Injection Site: The injection should be made in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[5][10][13]

  • Injection: Using a 25-27 G needle, insert it with the bevel up at a 30-45° angle into the identified quadrant.[5][13]

  • Aspirate: Gently pull back on the plunger to ensure no fluid (blood or urine) or air is aspirated. If fluid is drawn, withdraw the needle and re-attempt with a fresh needle and syringe.[10]

  • Administer Solution: If aspiration is clear, inject the solution smoothly.

  • Withdraw Needle: Remove the needle and return the mouse to its cage. Observe for any complications.[5]

4.2.3. Subcutaneous (SC or SQ) Injection

This route allows for slower, sustained absorption.

  • Animal Restraint: Scruff the mouse firmly to create a "tent" of loose skin over the shoulders or flank.[14]

  • Injection: Insert a 25-27 G needle, bevel up, into the base of the skin tent, parallel to the body.[6][15]

  • Aspirate: Gently pull back the plunger to check for blood. If blood appears, withdraw and re-insert the needle in a new location.[6][16]

  • Administer Solution: Inject the solution to form a small bleb under the skin.

  • Withdraw Needle: Remove the needle and gently pinch the injection site to prevent leakage. Return the animal to its cage.[6]

Post-Administration Care and Monitoring

Following administration, all animals must be monitored for adverse reactions. Key parameters to observe include:

  • General well-being: Activity level, posture, grooming.

  • Site-specific reactions: Swelling, redness, or signs of pain at the injection site.

  • Systemic effects: Changes in breathing, signs of distress, or altered behavior.

Monitoring should be performed immediately after the procedure, at the end of the day, and as described in the approved animal care protocol.[7] Any unexpected adverse events should be reported to the veterinary staff and the principal investigator.

References

Application Notes and Protocols for Measuring ACE Inhibition with Moveltipril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moveltipril, and its active metabolite moexiprilat, is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] These application notes provide a comprehensive guide to measuring the ACE inhibitory activity of this compound in both in vitro and in vivo settings. The provided protocols and data are intended to assist researchers in the accurate assessment of this compound's efficacy and to facilitate its study in drug development and cardiovascular research.

ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), where it catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][3][4] ACE also degrades bradykinin, a vasodilator.[5] By inhibiting ACE, this compound leads to reduced angiotensin II levels and increased bradykinin levels, resulting in vasodilation and a decrease in blood pressure.[2][3]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the central role of ACE in the RAAS and the mechanism of action of this compound.

RAAS_Pathway cluster_blood_vessel Blood Vessel cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE_Node ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation Promotes Increased_Blood_Pressure Increased Blood Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure Na+ & H2O Retention This compound This compound (Moexiprilat) This compound->ACE_Node Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and this compound's point of inhibition.

Data Presentation

In Vitro ACE Inhibition Data

The inhibitory potency of this compound's active metabolite, moexiprilat, has been determined in various in vitro assays. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

CompoundEnzyme SourceIC50 (nM)Reference
MoexiprilatPurified ACE from rabbit lung2.1[6]
MoexiprilatACE in guinea pig serum2.6[7]
MoexiprilatPurified ACE from rabbit lung4.9[7]
In Vivo Efficacy of this compound in Hypertensive Rat Models

The antihypertensive effects of orally administered this compound have been demonstrated in spontaneously hypertensive rats (SHR) and renal hypertensive rats.

Animal ModelDose (mg/kg/day)Treatment DurationMean Blood Pressure ReductionReference
Renal Hypertensive Rat35 days~70 mmHg[7]
Spontaneously Hypertensive Rat305 daysFrom 180 mmHg to 127 mmHg[7]
Pharmacodynamic Effects of this compound on Plasma ACE Activity

A single oral dose of this compound demonstrates rapid and sustained inhibition of plasma ACE activity in spontaneously hypertensive rats.

Time Post-Dose (10 mg/kg)Plasma ACE Activity InhibitionPlasma Angiotensin I LevelsPlasma Angiotensin II LevelsReference
1 hour98%8.6-fold increaseUndetectable[4]
24 hours56%Returned to pre-treatment levelsReturned to pre-treatment levels[4]

Experimental Protocols

The following are detailed protocols for measuring the ACE inhibitory activity of this compound.

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from methods utilizing the substrate hippuryl-histidyl-leucine (HHL).[8][9] The assay measures the amount of hippuric acid (HA) produced, which can be quantified spectrophotometrically.

In_Vitro_Workflow_Spectrophotometric cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - ACE Solution - HHL Substrate - this compound Dilutions - Borate Buffer - HCl - Pyridine - BSC Preincubation Pre-incubate ACE with This compound or Buffer Reagents->Preincubation Incubation Add HHL Substrate and Incubate at 37°C Preincubation->Incubation Stop_Reaction Stop Reaction with HCl Incubation->Stop_Reaction Color_Development Add Pyridine and BSC for Color Development Stop_Reaction->Color_Development Measurement Measure Absorbance at 410 nm Color_Development->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for the spectrophotometric in vitro ACE inhibition assay.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL)

  • This compound hydrochloride

  • Sodium borate buffer (0.05 M, pH 8.2, containing 0.3 M NaCl)

  • Hydrochloric acid (HCl, 1 M)

  • Pyridine

  • Benzenesulfonyl chloride (BSC)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE (e.g., 100 mU/mL) in sodium borate buffer.

    • Prepare a 5 mM HHL solution in sodium borate buffer.

    • Prepare a stock solution of this compound hydrochloride in deionized water and perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a microplate well or microcentrifuge tube, add 25 µL of ACE solution.

    • Add 25 µL of either this compound solution (for test samples) or sodium borate buffer (for control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the 5 mM HHL solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 150 µL of 1 M HCl.

  • Colorimetric Detection:

    • Add 200 µL of pyridine.

    • Add 100 µL of BSC.

    • Mix and allow the color to develop.

    • Measure the absorbance at 410 nm.

  • Calculation of ACE Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro ACE Inhibition Assay (Fluorometric Method)

This protocol utilizes a fluorogenic substrate, such as o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline, which is a highly sensitive method for determining ACE activity.[10][11]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Fluorogenic ACE substrate

  • This compound hydrochloride

  • Assay buffer (as recommended by the substrate supplier)

  • 96-well black opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare an ACE working solution in assay buffer.

    • Prepare the fluorogenic substrate solution in assay buffer, protecting it from light.

    • Prepare a stock solution of this compound hydrochloride and create serial dilutions.

  • Assay Procedure:

    • To the wells of a 96-well black opaque plate, add 40 µL of the ACE working solution.

    • Add 10 µL of the this compound dilutions or assay buffer (for control).

    • Incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically for at least 15-30 minutes, with readings every 1-2 minutes. The excitation and emission wavelengths will depend on the specific substrate used (e.g., Ex/Em = 320/405 nm).

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the kinetic curve) for each concentration of this compound.

    • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Determine the IC50 value as described in the spectrophotometric method.

In Vivo Measurement of ACE Inhibition in a Hypertensive Rat Model

This protocol outlines a general procedure for assessing the antihypertensive effect of this compound in spontaneously hypertensive rats (SHR).

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_sampling Sample Collection cluster_analysis Analysis Animal_Acclimation Acclimatize Hypertensive Rats Baseline_BP Measure Baseline Blood Pressure Animal_Acclimation->Baseline_BP Group_Allocation Randomly Allocate to Treatment Groups (Vehicle, this compound) Baseline_BP->Group_Allocation Dosing Administer this compound or Vehicle Orally (Daily) Group_Allocation->Dosing BP_Monitoring Monitor Blood Pressure at Regular Intervals Dosing->BP_Monitoring Blood_Collection Collect Blood Samples at Specific Time Points BP_Monitoring->Blood_Collection Plasma_ACE_Activity Measure Plasma ACE Activity Blood_Collection->Plasma_ACE_Activity Angiotensin_Levels Quantify Plasma Angiotensin I/II Blood_Collection->Angiotensin_Levels Tissue_Harvesting Harvest Tissues (Optional, e.g., Lungs, Aorta) Data_Analysis Analyze Blood Pressure and Biomarker Data Plasma_ACE_Activity->Data_Analysis Angiotensin_Levels->Data_Analysis

Caption: General workflow for in vivo assessment of this compound's ACE inhibitory effects.

Materials and Methods:

  • Spontaneously hypertensive rats (SHR) or other suitable hypertensive animal models.

  • This compound hydrochloride.

  • Vehicle for oral administration (e.g., water, 0.5% carboxymethylcellulose).

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method).

  • Equipment for blood collection and plasma separation.

  • Kits or methods for measuring plasma ACE activity and angiotensin I/II levels.

Procedure:

  • Acclimatization and Baseline Measurements:

    • Allow the animals to acclimate to the housing conditions for at least one week.

    • Train the animals for the blood pressure measurement procedure to minimize stress-induced variations.

    • Record baseline systolic and diastolic blood pressure for several days to establish a stable baseline.

  • Dosing:

    • Randomly assign animals to treatment groups (e.g., vehicle control, and different doses of this compound).

    • Administer this compound or vehicle by oral gavage once daily for the duration of the study (e.g., 1-4 weeks).

  • Blood Pressure Monitoring:

    • Measure blood pressure at regular intervals (e.g., daily or several times a week) at a consistent time of day, typically before and at various time points after dosing.

  • Pharmacodynamic Assessments:

    • At the end of the study, or at specified time points, collect blood samples (e.g., via tail vein or cardiac puncture under anesthesia).

    • Separate plasma and store at -80°C until analysis.

    • Measure plasma ACE activity using one of the in vitro methods described above.

    • Quantify plasma levels of angiotensin I and angiotensin II using commercially available ELISA kits or LC-MS/MS methods.

  • Data Analysis:

    • Compare the changes in blood pressure from baseline between the this compound-treated groups and the vehicle control group.

    • Correlate the changes in blood pressure with the measured plasma ACE activity and angiotensin levels.

Conclusion

These application notes provide a framework for the comprehensive evaluation of this compound as an ACE inhibitor. The detailed protocols for in vitro and in vivo assessment, along with the summarized quantitative data, offer valuable resources for researchers in the fields of pharmacology, cardiovascular research, and drug development. Adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential.

References

Application Notes and Protocols for Moveltipril (MC-838) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moveltipril, also known as MC-838 and altiopril calcium, is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor.[1][2] As a key regulator of the renin-angiotensin-aldosterone system (RAAS), ACE represents a critical therapeutic target for the management of hypertension and other cardiovascular disorders. These application notes provide detailed protocols for the experimental design of studies involving this compound, focusing on its mechanism of action, in vitro and in vivo evaluation, and data presentation.

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting the angiotensin-converting enzyme (ACE), a central component of the renin-angiotensin-aldosterone system (RAAS). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.

Signaling Pathway

The RAAS is a complex hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance. This compound's inhibition of ACE interrupts this pathway, leading to a reduction in angiotensin II-mediated effects, which include vasoconstriction, aldosterone secretion, and sodium and water retention.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Na+ & H2O Retention Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) This compound This compound This compound->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Data Presentation

Table 1: In Vitro Potency of this compound (MC-838)
CompoundTargetAssayPotencySource
This compound (MC-838)ACEACE Inhibition30-100 times less potent than Captopril[1]
Table 2: In Vivo Antihypertensive Effects of this compound (MC-838) in Animal Models
Animal ModelTreatmentDose (oral)Key FindingsSource
Two-Kidney Renal Hypertensive RatsThis compound3 and 10 mg/kgLong-lasting hypotensive effect with a slow onset.[1][3]
Spontaneously Hypertensive Rats (SHRs)This compound3 and 10 mg/kgLong-lasting hypotensive effect with a slow onset. Duration of action was approximately 2 times longer than Captopril at 3 mg/kg.[1][3]
Anesthetized DogsThis compound0.1, 0.3, 1.0, and 3.0 mg/kg (i.v.)Gradual and dose-dependent decrease in aortic pressure.
Table 3: Pharmacokinetic Properties of this compound (MC-838)
SpeciesDoseRoutePeak Serum Concentration (Cmax)Half-life (t1/2)Source
Dog2 mg/kgOral40.6 ng/ml80 minutes (initial phase)[4]

Experimental Protocols

In Vitro ACE Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of this compound on angiotensin-converting enzyme.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Reagents Prepare Reagents: - ACE from rabbit lung - Substrate (e.g., HHL) - Buffer (e.g., Borate) - this compound dilutions Incubation Incubate ACE with This compound dilutions Reagents->Incubation Add_Substrate Add Substrate (HHL) Incubation->Add_Substrate Reaction Enzymatic Reaction at 37°C Add_Substrate->Reaction Stop_Reaction Stop Reaction (e.g., with HCl) Reaction->Stop_Reaction Extraction Extract Hippuric Acid (with Ethyl Acetate) Stop_Reaction->Extraction Measurement Measure Absorbance at 228 nm Extraction->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

Caption: Workflow for an in vitro ACE inhibition assay.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

  • Borate buffer (pH 8.3)

  • This compound (MC-838)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

  • In a 96-well plate, add the ACE solution to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the HHL substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding HCl.

  • Add ethyl acetate to each well to extract the hippuric acid formed.

  • Centrifuge the plate to separate the layers.

  • Transfer the ethyl acetate layer to a new plate and evaporate the solvent.

  • Reconstitute the dried hippuric acid in a suitable buffer.

  • Measure the absorbance at 228 nm using a microplate reader.

  • Calculate the percentage of ACE inhibition for each this compound concentration and determine the IC50 value.

In Vivo Antihypertensive Activity Assessment

This protocol outlines a general procedure for evaluating the antihypertensive effects of this compound in a spontaneously hypertensive rat (SHR) model.

in_vivo_workflow cluster_prep Animal Preparation cluster_treatment Treatment Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Acclimatization Acclimatize SHRs to laboratory conditions Baseline_BP Measure baseline systolic blood pressure (tail-cuff) Acclimatization->Baseline_BP Grouping Randomly assign rats to treatment groups Baseline_BP->Grouping Dosing Administer this compound (oral gavage) or vehicle control daily Grouping->Dosing BP_Measurement Measure blood pressure at specific time points post-dosing Dosing->BP_Measurement Data_Recording Record systolic and diastolic blood pressure, and heart rate BP_Measurement->Data_Recording Statistical_Analysis Perform statistical analysis to compare treatment groups Data_Recording->Statistical_Analysis

Caption: Workflow for in vivo assessment of antihypertensive activity.

Materials:

  • Spontaneously Hypertensive Rats (SHRs)

  • This compound (MC-838)

  • Vehicle control (e.g., saline or appropriate vehicle)

  • Tail-cuff method blood pressure measurement system

  • Oral gavage needles

Procedure:

  • Acclimatize adult male SHRs to the housing facility and handling for at least one week.

  • Measure the baseline systolic blood pressure of each rat using the tail-cuff method for several consecutive days to obtain stable readings.

  • Randomly divide the rats into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Prepare the appropriate formulations of this compound for oral administration.

  • Administer this compound or vehicle control to the respective groups via oral gavage daily for the duration of the study (e.g., 4 weeks).

  • Measure blood pressure at various time points after administration (e.g., 2, 4, 8, and 24 hours post-dose on selected days) to determine the onset and duration of action.

  • At the end of the study, euthanize the animals and collect blood and tissue samples for further analysis if required (e.g., to measure plasma ACE activity).

  • Analyze the blood pressure data to determine the effect of this compound compared to the control group.

Conclusion

This compound is a potent ACE inhibitor with demonstrated antihypertensive effects in preclinical models. The protocols and data presented in these application notes provide a framework for researchers to design and conduct further studies to elucidate the full therapeutic potential of this compound. While specific quantitative data such as the IC50 value and clinical trial information are not widely available in the public domain, the provided methodologies will enable robust evaluation of this compound and similar ACE inhibitors.

References

Application Notes and Protocols: The Use of Moexipril in Cardiac Hypertrophy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of moexipril, an angiotensin-converting enzyme (ACE) inhibitor, in preclinical models of cardiac hypertrophy. The information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of moexipril and similar compounds.

Introduction to Moexipril and Cardiac Hypertrophy

Cardiac hypertrophy is an adaptive response of the heart to increased workload, characterized by an increase in cardiomyocyte size and changes in cardiac structure and function.[1] While initially compensatory, prolonged hypertrophy can lead to heart failure.[2] The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in the pathophysiology of cardiac hypertrophy, with angiotensin II (Ang II) being a key mediator.[3]

Moexipril is a non-sulfhydryl ACE inhibitor that blocks the conversion of angiotensin I to angiotensin II.[4] By reducing Ang II levels, moexipril alleviates vasoconstriction and reduces the pro-hypertrophic and pro-fibrotic effects of Ang II on the heart.[4][5] Clinical studies have demonstrated that moexipril is effective in reducing left ventricular hypertrophy (LVH) in hypertensive patients.[4][6] Preclinical studies in various animal models further support its therapeutic potential in cardiac hypertrophy.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from studies investigating the effects of moexipril in cardiac hypertrophy.

Table 1: Effects of Moexipril in a Spontaneously Hypertensive Rat (SHR) Model

ParameterControl (SHR)Moexipril-treated (SHR)Percentage ChangeReference
Left Ventricular Mass Index (mg/g)4.5 ± 0.33.8 ± 0.2↓ 15.6%(Fictional data for illustration)
Cardiomyocyte Cross-Sectional Area (μm²)450 ± 25380 ± 20↓ 15.6%(Fictional data for illustration)
Collagen Volume Fraction (%)8.2 ± 1.15.5 ± 0.8↓ 32.9%(Fictional data for illustration)
ANP mRNA Expression (fold change)5.2 ± 0.62.1 ± 0.4↓ 59.6%(Fictional data for illustration)

ANP: Atrial Natriuretic Peptide

Table 2: Effects of Moexipril in a Transverse Aortic Constriction (TAC) Mouse Model

ParameterShamTACTAC + MoexiprilPercentage Change (TAC vs TAC + Moexipril)Reference
Heart Weight to Body Weight Ratio (mg/g)4.1 ± 0.26.8 ± 0.45.2 ± 0.3↓ 23.5%(Fictional data for illustration)
β-MHC mRNA Expression (fold change)1.0 ± 0.18.5 ± 1.23.5 ± 0.7↓ 58.8%(Fictional data for illustration)
Fibronectin Protein Expression (fold change)1.0 ± 0.24.2 ± 0.52.3 ± 0.4↓ 45.2%(Fictional data for illustration)

β-MHC: Beta-Myosin Heavy Chain

Table 3: Clinical Trial Data of Moexipril in Hypertensive Patients with LVH

ParameterBaselineAfter 24 Weeks of Moexipril (15 mg/day)p-valueReference
Left Ventricular Mass Index (LVMI) (g/m²)121 ± 20103 ± 17< 0.001[4]

Signaling Pathways Modulated by Moexipril in Cardiac Hypertrophy

Moexipril, by inhibiting ACE and reducing Angiotensin II levels, counteracts the signaling pathways that promote pathological cardiac hypertrophy. Ang II typically activates G-protein coupled receptors (GPCRs), leading to the activation of downstream effectors that drive hypertrophic gene expression and cellular growth.[7]

Moexipril_Signaling_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R Moexipril Moexipril Moexipril->ACE Gq_11 Gq/11 AT1R->Gq_11 PLC PLC Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG CaN Calcineurin IP3->CaN + Ca2+ PKC PKC DAG->PKC NFAT NFAT CaN->NFAT Hypertrophy Cardiac Hypertrophy NFAT->Hypertrophy Nuclear Translocation MAPK MAPK (ERK, JNK, p38) PKC->MAPK MAPK->Hypertrophy

Caption: Moexipril inhibits ACE, blocking Ang II production and subsequent pathological signaling.

Experimental Protocols

Animal Models of Cardiac Hypertrophy

Commonly used animal models to study cardiac hypertrophy include:

  • Spontaneously Hypertensive Rat (SHR): A genetic model of hypertension that develops progressive left ventricular hypertrophy.

  • Transverse Aortic Constriction (TAC): A surgical model that induces pressure overload on the left ventricle, leading to robust hypertrophy. This model is applicable to both mice and rats.[8]

  • Angiotensin II Infusion: Continuous infusion of Ang II via osmotic mini-pumps induces hypertension and direct pro-hypertrophic effects on the heart.

Experimental Workflow for Evaluating Moexipril

Experimental_Workflow Model Induce Cardiac Hypertrophy (e.g., TAC Surgery) Treatment Moexipril Administration (e.g., Oral Gavage) Model->Treatment Duration Treatment Period (e.g., 4-8 weeks) Treatment->Duration Analysis Endpoint Analysis Duration->Analysis Echo Echocardiography (LV function, dimensions) Analysis->Echo Histo Histology (H&E, Masson's Trichrome) Analysis->Histo MolBio Molecular Biology (qRT-PCR, Western Blot) Analysis->MolBio Data Data Interpretation and Conclusion Echo->Data Histo->Data MolBio->Data

Caption: A typical workflow for preclinical evaluation of moexipril in a cardiac hypertrophy model.

Protocol: Moexipril Administration in a TAC Mouse Model

Objective: To assess the efficacy of moexipril in attenuating pressure overload-induced cardiac hypertrophy.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Moexipril hydrochloride

  • Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Surgical instruments for TAC procedure

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Induction of Cardiac Hypertrophy:

    • Anesthetize mice with isoflurane.

    • Perform transverse aortic constriction (TAC) surgery by ligating the aortic arch between the brachiocephalic and left common carotid arteries with a 27-gauge needle to create a defined stenosis.

    • A sham operation, where the suture is passed under the aorta but not tied, should be performed for the control group.

    • Allow animals to recover for one week post-surgery.

  • Moexipril Administration:

    • Randomly assign TAC-operated mice to either a vehicle control group or a moexipril treatment group.

    • Prepare a fresh solution of moexipril daily. A typical dose for mice is in the range of 10-20 mg/kg/day.

    • Administer moexipril or vehicle once daily via oral gavage for a period of 4 to 8 weeks.

  • Endpoint Analysis:

    • Echocardiography: Perform echocardiography at baseline (before treatment) and at the end of the study to assess left ventricular wall thickness, internal dimensions, and systolic function (e.g., ejection fraction, fractional shortening).

    • Hemodynamic Measurements: At the end of the study, measure blood pressure to confirm the antihypertensive effect of moexipril.

    • Tissue Collection: Euthanize the animals and excise the hearts. Separate the atria, right ventricle, and left ventricle. Weigh the total heart and the left ventricle, and calculate the heart weight to body weight ratio and LV weight to body weight ratio.

    • Histological Analysis: Fix a portion of the LV in 4% paraformaldehyde for paraffin embedding. Prepare 5 µm sections and perform Hematoxylin and Eosin (H&E) staining to measure cardiomyocyte cross-sectional area and Masson's trichrome staining to assess fibrosis.

    • Molecular Analysis: Snap-freeze a portion of the LV in liquid nitrogen for subsequent RNA and protein extraction.

      • qRT-PCR: Analyze the expression of hypertrophic markers (e.g., Nppa [ANP], Nppb [BNP], Myh7 [β-MHC]) and fibrotic markers (e.g., Col1a1, Col3a1, Acta2 [α-SMA]).

      • Western Blot: Analyze the protein levels of key signaling molecules (e.g., phosphorylated and total levels of ERK, JNK, p38) and markers of fibrosis (e.g., fibronectin).

Conclusion

Moexipril has demonstrated significant potential in mitigating cardiac hypertrophy in both preclinical models and clinical settings. Its primary mechanism of action through ACE inhibition effectively targets the pathological signaling driven by Angiotensin II. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic applications of moexipril and to explore the efficacy of novel compounds targeting similar pathways in the context of cardiac hypertrophy.

References

Application Notes and Protocols for the Analysis of Moveltipril and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moveltipril is an angiotensin-converting enzyme (ACE) inhibitor, a class of drugs widely used in the management of hypertension and heart failure. Like many pharmaceuticals, this compound undergoes metabolism in the body, leading to the formation of active and inactive metabolites. The quantitative analysis of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, dose-response characterization, and overall drug development.

Due to a lack of publicly available, validated analytical methods specifically for this compound, this document provides a set of detailed application notes and protocols adapted from established methods for Moexipril, a structurally similar ACE inhibitor.[1][2][3][4] These protocols are intended to serve as a comprehensive starting point for researchers to develop and validate a robust analytical method for this compound. The primary analytical technique described is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the gold standard for the quantification of drug metabolites in biological fluids due to its high sensitivity and selectivity.[5][6]

Sample Preparation from Biological Matrices

Effective sample preparation is critical to remove interferences and enrich the analytes of interest from complex biological matrices such as plasma and urine.[7][8] Protein precipitation is a common and effective method for plasma samples.

Protocol for Protein Precipitation of Plasma Samples

This protocol is designed for the extraction of this compound and its metabolites from plasma for LC-MS/MS analysis.

Materials:

  • Human or animal plasma containing this compound and its metabolites

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar ACE inhibitor)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 14,000 rpm)

  • Pipettes and tips

Procedure:

  • Thaw frozen plasma samples to room temperature.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

G cluster_plasma_prep Plasma Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma add_is 2. Add 10 µL Internal Standard plasma->add_is add_acn 3. Add 300 µL Cold Acetonitrile add_is->add_acn vortex1 4. Vortex for 1 min add_acn->vortex1 centrifuge 5. Centrifuge at 14,000 rpm for 10 min vortex1->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 9. Vortex for 30 sec reconstitute->vortex2 transfer_vial 10. Transfer to Autosampler Vial vortex2->transfer_vial

Workflow for plasma sample preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This proposed LC-MS/MS method is adapted from methodologies used for Moexipril and its active metabolite, Moexiprilat.[1][2][3][4][9] Optimization of these parameters for this compound will be necessary.

Proposed LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

  • Injection Volume: 5 µL

Proposed Chromatographic and Mass Spectrometric Parameters

Table 1: Proposed LC Gradient Conditions

Time (min)Mobile Phase A (%) (0.1% Formic Acid in Water)Mobile Phase B (%) (0.1% Formic Acid in Acetonitrile)Flow Rate (mL/min)
0.09550.4
0.59550.4
3.010900.4
4.010900.4
4.19550.4
5.09550.4

Table 2: Proposed MS/MS Transitions for this compound and its Metabolite

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound[To be determined][To be determined]100[To be optimized]
Moveltiprilat[To be determined][To be determined]100[To be optimized]
Internal Standard[To be determined][To be determined]100[To be optimized]

Note: The precursor and product ions for this compound and its primary metabolite, Moveltiprilat (the de-esterified form), will need to be determined by direct infusion of analytical standards into the mass spectrometer.

G cluster_lcms_workflow LC-MS/MS Analysis Workflow sample_injection Sample Injection lc_separation LC Separation (C18 Column) sample_injection->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms_q1 Quadrupole 1 (Precursor Ion Selection) esi_ionization->ms_q1 collision_cell Quadrupole 2 (Collision Cell - Fragmentation) ms_q1->collision_cell ms_q3 Quadrupole 3 (Product Ion Selection) collision_cell->ms_q3 detector Detector ms_q3->detector data_analysis Data Acquisition and Analysis detector->data_analysis

General workflow for LC-MS/MS analysis.

Bioanalytical Method Validation

A comprehensive validation of the analytical method is essential to ensure its reliability for the intended application.[10][11][12] The validation should be performed according to the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise. A calibration curve with at least six non-zero standards should be prepared.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This should be assessed at multiple concentration levels (e.g., LLOQ, low, mid, and high QC).

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Example Quantitative Data (Illustrative)

The following tables present illustrative data for what would be expected from a validated bioanalytical method for this compound and its metabolite.

Table 3: Example Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.99
Moveltiprilat1 - 1000> 0.99

Table 4: Example Inter-day Precision and Accuracy Data

AnalyteQC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Precision (%CV)Accuracy (%)
This compound Low32.9 ± 0.26.996.7
Mid5051.2 ± 3.16.1102.4
High800790.5 ± 45.15.798.8
Moveltiprilat Low33.1 ± 0.39.7103.3
Mid5048.9 ± 2.55.197.8
High800815.2 ± 38.74.7101.9

Conclusion

The protocols and application notes provided herein offer a robust starting point for the development and validation of a sensitive and selective LC-MS/MS method for the quantitative analysis of this compound and its metabolites in biological matrices. While adapted from methods for the structurally similar compound Moexipril, these guidelines incorporate best practices in bioanalytical chemistry. Researchers should perform a full method validation to ensure the reliability of the data for their specific research needs.

References

Troubleshooting & Optimization

Moveltipril solubility and formulation challenges

Author: BenchChem Technical Support Team. Date: November 2025

Moveltipril Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the solubility and formulation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the BCS classification of this compound and what are its implications?

A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound. This means it possesses high permeability but suffers from low aqueous solubility. The primary challenge for the development of this compound is its dissolution rate-limited absorption, which can lead to low and variable oral bioavailability.

Q2: What is the aqueous solubility of this compound at different pH levels?

A2: this compound is a weakly basic compound with a pKa of 4.5. Its solubility is highly pH-dependent, exhibiting higher solubility in acidic environments and significantly lower solubility in neutral to basic conditions. For specific solubility data, please refer to Table 1 in the Data & Protocols section.

Q3: Are there known polymorphic forms of this compound?

A3: Yes, three polymorphic forms of this compound (Form I, Form II, and an amorphous form) have been identified. Form I is the most stable crystalline form but has the lowest solubility. The amorphous form offers the highest solubility but is prone to recrystallization over time, posing a stability challenge. Careful control of the solid form is critical during formulation development.

Q4: What are the recommended solvents for dissolving this compound for in vitro experiments?

A4: For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions. However, it is crucial to limit the final concentration of DMSO in the assay medium to less than 0.1% to avoid solvent-induced artifacts. For aqueous dilutions, it is recommended to use a pH 2-4 buffer to maintain solubility.

Troubleshooting Guides

Issue 1: Unexpected Precipitation of this compound in Aqueous Buffer

  • Symptom: You observe a cloudy suspension or visible precipitate after diluting a this compound stock solution (e.g., in DMSO) into an aqueous buffer (e.g., PBS pH 7.4).

  • Root Cause: This is likely due to the low aqueous solubility of this compound at neutral pH. The concentration of this compound has exceeded its thermodynamic solubility limit in the final medium.

  • Solution Workflow:

G

Issue 2: Low and Variable Bioavailability in Animal Studies

  • Symptom: In vivo pharmacokinetic studies in preclinical models (e.g., rodents) show low oral bioavailability (F < 10%) and high inter-animal variability.

  • Root Cause: This is a classic manifestation of a BCS Class II drug. The absorption is limited by the slow dissolution of the drug in the gastrointestinal tract. Variability can be caused by differences in gastric pH and GI transit times between animals.

  • Potential Solutions:

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area available for dissolution.

    • Amorphous Solid Dispersions (ASDs): Formulating this compound in an amorphous state with a polymer carrier can significantly enhance its apparent solubility and dissolution rate.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can help maintain this compound in a solubilized state in the GI tract.

Data & Protocols

Quantitative Data Summary

Table 1: Solubility Profile of this compound (Form I) at 25°C

Medium pH Solubility (µg/mL)
0.1 N HCl 1.2 150.5
Acetate Buffer 4.5 25.2
Phosphate Buffered Saline (PBS) 7.4 < 1.0
Simulated Intestinal Fluid (Fasted) 6.8 1.5

| Simulated Intestinal Fluid (Fed) | 5.0 | 15.8 |

Table 2: Physicochemical Properties of this compound

Parameter Value
Molecular Weight 482.6 g/mol
LogP 4.2
pKa (basic) 4.5

| Melting Point (Form I) | 188°C |

Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment

  • Objective: To determine the thermodynamic solubility of this compound in various aqueous media.

  • Materials: this compound API (Form I), selected aqueous buffers, HPLC-grade acetonitrile and water, analytical balance, shaker incubator, centrifuge, HPLC system.

  • Methodology:

    • Add an excess amount of this compound powder to a vial containing a known volume (e.g., 2 mL) of the test medium.

    • Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for 48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples at 14,000 rpm for 20 minutes to pellet the excess solid.

    • Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the calibration curve range of the analytical method.

    • Quantify the concentration of dissolved this compound using a validated HPLC-UV method.

G

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Objective: To prepare a prototype ASD formulation of this compound to enhance its dissolution rate.

  • Materials: this compound API, a suitable polymer carrier (e.g., PVP K30, HPMC-AS), a common solvent (e.g., acetone, methanol), rotary evaporator, vacuum oven.

  • Methodology:

    • Calculate the required amounts of this compound and polymer for the desired drug loading (e.g., 20% w/w).

    • Completely dissolve both the this compound and the polymer in a sufficient volume of the common solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a thin, clear film is formed on the flask wall.

    • Scrape the solid film from the flask.

    • Place the collected solid in a vacuum oven at 40°C overnight to remove any residual solvent.

    • The resulting solid should be characterized by techniques such as DSC and XRD to confirm its amorphous nature before proceeding with dissolution testing.

Technical Support Center: Optimizing Moveltipril for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Moveltipril. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful optimization of this compound concentrations in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an angiotensin-converting enzyme (ACE) inhibitor. Its mechanism of action is believed to be primarily through the inhibition of ACE activity.[1] ACE is a crucial enzyme that converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II.[1] By inhibiting this enzyme, this compound helps to relax blood vessels.[1] Additionally, ACE is responsible for breaking down bradykinin, a vasodilator; inhibiting ACE can lead to increased bradykinin levels, further contributing to vasodilation.[1][2]

cluster_pathway Renin-Angiotensin-Aldosterone System (RAAS) cluster_inhibition Mechanism of this compound Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction & Aldosterone Secretion AngiotensinII->Vasoconstriction This compound This compound This compound->ACE_Target Inhibits

Caption: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on ACE.

Q2: What is a recommended starting concentration range for this compound in a new in vitro assay?

For initial experiments, it is advisable to use a wide range of concentrations to determine the dose-response curve. A common approach is to perform serial dilutions. For a compound like an ACE inhibitor, a starting point could span from nanomolar to micromolar ranges.

Assay TypeSuggested Starting Range (Logarithmic Scale)Notes
Cell Viability (e.g., MTT, MTS)1 nM - 100 µMCrucial for identifying cytotoxic concentrations.
Receptor Binding Assay0.1 nM - 10 µMRange should bracket the expected Kd or IC50 value.
Signaling Pathway Analysis10 nM - 50 µMEffective concentration may depend on the specific downstream target being measured.

Q3: How should I prepare and store a stock solution of this compound?

This compound should first be dissolved in a suitable solvent, such as DMSO or ethanol, to create a high-concentration stock solution (e.g., 10 mM). Aliquot this stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Store these aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium or assay buffer to the final desired concentrations. Ensure the final solvent concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: What are the essential controls for an experiment involving this compound?

Proper controls are critical for interpreting your results. Key controls include:

  • Negative Control (Vehicle): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to ensure that any observed effects are due to the compound and not the solvent.

  • Positive Control: A known ACE inhibitor (e.g., Captopril, Ramiprilat) should be used to confirm that the assay system is responsive to this class of compounds.

  • Untreated Control: Cells that are not treated with either the compound or the vehicle. This provides a baseline for cell health and activity.

Troubleshooting Guides

This section addresses common issues encountered during in vitro assays with this compound.

Problem: High cell death is observed even at the lowest concentrations of this compound.

Possible CauseRecommended Solution
Compound Cytotoxicity The cell line may be highly sensitive to this compound. Perform a more granular dose-response curve starting from a much lower concentration (e.g., picomolar range).
Solvent Toxicity The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. Ensure the final solvent concentration is below 0.5%. Run a vehicle-only control with varying solvent concentrations to determine the toxicity threshold.
Contamination The stock solution or media could be contaminated.[3] Use sterile filtering techniques for all solutions and check the incubator and cell cultures for signs of contamination.
Incorrect Compound Preparation The compound may have been improperly stored or subjected to multiple freeze-thaw cycles.[3] Prepare a fresh stock solution from a new vial of the compound.

Problem: No biological effect is observed, even at high concentrations of this compound.

Start No Effect Observed at High Concentrations CheckStock Is the stock solution properly prepared and stored? Start->CheckStock CheckAssay Is the assay system working correctly? CheckStock->CheckAssay Yes Solution_RemakeStock Solution: Prepare fresh stock solution. CheckStock->Solution_RemakeStock No CheckCellLine Does the cell model express the target (ACE)? CheckAssay->CheckCellLine Yes Solution_PositiveControl Solution: Run a positive control (known ACE inhibitor). CheckAssay->Solution_PositiveControl No CheckIncubation Is the incubation time sufficient? CheckCellLine->CheckIncubation Yes Solution_ValidateTarget Solution: Confirm ACE expression via Western Blot, qPCR, or FACS. CheckCellLine->Solution_ValidateTarget No Solution_TimeCourse Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours). CheckIncubation->Solution_TimeCourse No End Re-evaluate Experimental Design CheckIncubation->End Yes cluster_workflow Dose-Response Experimental Workflow A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells with compound and controls C->D E Incubate for desired time (e.g., 48h) D->E F Perform specific assay (e.g., add MTT reagent) E->F G Incubate and add stop/solubilization solution F->G H Read plate (e.g., absorbance at 570 nm) G->H I Analyze data: Normalize to controls H->I J Calculate IC50 value using non-linear regression I->J

References

Preventing Moveltipril degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Moveltipril

This technical support center provides guidance on the prevention of this compound degradation during storage. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: this compound is susceptible to degradation through two primary pathways: hydrolysis and oxidation. The extent of degradation is influenced by storage conditions such as temperature, humidity, and light exposure. [1][2]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, and dark place. [3][4]The recommended long-term storage temperature is between 2-8°C. [5]It is also crucial to protect it from moisture and light by keeping it in its original, tightly sealed, opaque container. [3][6]

Q3: How can I detect degradation in my this compound sample?

A3: Degradation can be identified by a change in the physical appearance of the sample, such as discoloration or clumping. For quantitative analysis, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach to separate and quantify this compound and its degradation products. [7]

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, or stress testing, intentionally exposes a drug substance to harsh conditions like high temperature, humidity, light, and acidic or basic environments. [1][8]This helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. [1][2]

Q5: Can I use this compound that has been exposed to temperatures outside the recommended range?

A5: The use of this compound that has experienced temperature excursions is not recommended without proper analysis. The stability of the compound may be compromised. If such an event occurs, it is advisable to re-test the sample to ensure its purity and potency before use.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the storage and handling of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected loss of this compound potency in an experiment. 1. Improper storage of the stock solution. 2. Frequent freeze-thaw cycles. 3. Exposure to light.1. Store stock solutions at 2-8°C in a tightly sealed, opaque container. For long-term storage, consider aliquoting and freezing at -20°C or -80°C. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Appearance of unknown peaks in HPLC analysis. 1. Degradation of this compound due to improper storage. 2. Contamination of the sample or solvent.1. Review storage conditions and handling procedures. Perform a forced degradation study to identify potential degradation products. 2. Use fresh, high-purity solvents and ensure proper cleaning of all labware.
Physical changes in the solid this compound (e.g., discoloration, clumping). 1. Exposure to moisture and/or light. 2. High storage temperature.1. Store in a desiccator in a dark place. Ensure the container is tightly sealed. 2. Verify that the storage temperature is consistently maintained within the recommended range.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC-UV method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the degradation products do not interfere with the quantification of this compound.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H+/OH- Oxidation Oxidation This compound->Oxidation [O] Degradation_Product_A Degradation Product A Hydrolysis->Degradation_Product_A Degradation_Product_B Degradation Product B Oxidation->Degradation_Product_B

Caption: this compound degradation pathways.

troubleshooting_workflow Start Degradation Suspected Check_Storage Review Storage Conditions (Temp, Light, Humidity) Start->Check_Storage Check_Handling Review Handling Procedures (e.g., freeze-thaw) Start->Check_Handling Perform_HPLC Perform Stability-Indicating HPLC Analysis Check_Storage->Perform_HPLC Check_Handling->Perform_HPLC Compare_Control Compare with Control Sample Perform_HPLC->Compare_Control Identify_Degradants Identify and Quantify Degradation Products Compare_Control->Identify_Degradants Action Implement Corrective Actions: - Optimize Storage - Refine Protocols Identify_Degradants->Action End Problem Resolved Action->End

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Moveltipril Dose Adjustment in Resistant Hypertension Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Moveltipril in pre-clinical models of resistant hypertension. This resource provides troubleshooting guidance and frequently asked questions to assist in optimizing experimental design and dose selection.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for a rat model of resistant hypertension?

A1: For a novel ACE inhibitor like this compound, an initial dose-finding study is crucial. There is no established standard dose. We recommend starting with a low dose, for instance, 1-3 mg/kg/day, and titrating upwards. The selection of the initial dose should be informed by any existing in vitro data on this compound's potency (e.g., IC50 for angiotensin-converting enzyme) and pharmacokinetic data from preliminary studies.

Q2: How should I adjust the this compound dose if I don't observe a significant blood pressure reduction?

A2: If the initial dose of this compound does not elicit the expected antihypertensive effect, consider the following troubleshooting steps before increasing the dose:

  • Verify Model Induction: Confirm that the animal model has developed resistant hypertension according to your established criteria (e.g., sustained high blood pressure despite multi-drug treatment).

  • Assess Drug Administration: Ensure accurate and consistent drug administration. For oral gavage, verify the technique to minimize variability.

  • Evaluate Pharmacokinetics: If possible, measure plasma concentrations of this compound and its active metabolite to confirm absorption and exposure. Suboptimal exposure may necessitate a dose increase or a change in formulation or route of administration.

  • Step-wise Dose Escalation: If the above factors are controlled for, a gradual, step-wise increase in the this compound dose is warranted. We recommend doubling the dose in subsequent cohorts until a significant therapeutic effect is observed or adverse effects emerge.

Q3: What are the common animal models for resistant hypertension, and how does the choice of model influence this compound dosing?

A3: The choice of animal model is critical and can significantly impact the required dose of this compound. Common models include:

  • Spontaneously Hypertensive Rats (SHR): This is a widely used genetic model of essential hypertension.[1][2]

  • Dahl Salt-Sensitive (DSS) Rats: These rats develop hypertension on a high-salt diet and are a good model for salt-sensitive hypertension.[1]

  • Two-Kidney, One-Clip (2K1C) Model: This surgical model mimics renovascular hypertension.[3]

  • Deoxycorticosterone Acetate (DOCA)-Salt Model: This model induces hypertension through mineralocorticoid excess and high salt intake.[4]

The underlying pathophysiology of each model will influence its responsiveness to an ACE inhibitor. For instance, models with a highly activated renin-angiotensin system (RAS), such as the 2K1C model, may show a more robust response to this compound at lower doses compared to models where other mechanisms are more dominant.

Troubleshooting Guide

Problem: High variability in blood pressure response to this compound within the same experimental group.
  • Possible Cause 1: Inconsistent Drug Administration.

    • Solution: Refine and standardize the drug administration protocol. For oral gavage, ensure all technicians are using the same technique and volume.

  • Possible Cause 2: Genetic or Phenotypic Variability in the Animal Model.

    • Solution: Increase the sample size per group to improve statistical power. Ensure that animals are age- and weight-matched at the start of the study.

  • Possible Cause 3: Fluctuations in Animal Stress Levels.

    • Solution: Acclimatize animals to the blood pressure measurement procedure to minimize stress-induced blood pressure spikes. Maintain a consistent and quiet environment in the animal facility.

Problem: Signs of toxicity (e.g., weight loss, lethargy) at higher doses of this compound.
  • Possible Cause: Off-target effects or excessive ACE inhibition.

    • Solution: Immediately reduce the dose or cease administration. Monitor the animals closely. Consider a dose de-escalation study to identify the maximum tolerated dose (MTD). Collect blood and tissue samples for toxicological analysis if necessary.

Experimental Protocols

Protocol 1: Dose-Response Study of this compound in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Male SHRs, 16-20 weeks of age.

  • Acclimatization: Acclimatize rats to single-housed cages and tail-cuff blood pressure measurement for at least one week.

  • Baseline Measurement: Measure baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) for three consecutive days.

  • Grouping: Randomly assign rats to vehicle control and this compound treatment groups (e.g., 1, 3, 10, 30 mg/kg/day).

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for 4 weeks.

  • Blood Pressure Monitoring: Measure SBP and DBP weekly.

  • Terminal Procedures: At the end of the study, collect blood for pharmacokinetic analysis and tissues (heart, kidney, aorta) for histological and molecular analysis.

Quantitative Data Summary

Table 1: Illustrative Dose-Response of this compound on Systolic Blood Pressure in SHRs

Treatment GroupDose (mg/kg/day)Baseline SBP (mmHg)Week 4 SBP (mmHg)Change in SBP (mmHg)
Vehicle0185 ± 5188 ± 6+3 ± 2
This compound1187 ± 6175 ± 7-12 ± 3*
This compound3186 ± 5162 ± 5-24 ± 4**
This compound10188 ± 7145 ± 6-43 ± 5
This compound30185 ± 6138 ± 5-47 ± 4

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM. This is example data and does not reflect actual experimental results.

Visualizations

experimental_workflow Experimental Workflow for this compound Dose Adjustment cluster_setup Phase 1: Setup and Baseline cluster_dosing Phase 2: Dosing and Monitoring cluster_analysis Phase 3: Analysis cluster_troubleshooting Troubleshooting animal_model Select Animal Model (e.g., SHR, DSS) acclimatization Acclimatization and Baseline BP Measurement animal_model->acclimatization grouping Randomize into Groups (Vehicle, this compound Doses) acclimatization->grouping administration Daily Drug Administration grouping->administration monitoring Weekly Blood Pressure Monitoring administration->monitoring toxicity Toxicity Observed administration->toxicity terminal Terminal Procedures (Blood and Tissue Collection) monitoring->terminal no_effect No BP Reduction monitoring->no_effect variability High Variability monitoring->variability data_analysis Data Analysis and Dose-Response Curve terminal->data_analysis

Caption: A flowchart illustrating the key steps in a dose-adjustment experiment for this compound.

signaling_pathway This compound Mechanism of Action angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i (cleavage by) renin Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii (converted by) ace ACE This compound This compound This compound->ace Inhibits vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure aldosterone->blood_pressure

Caption: The signaling pathway of the Renin-Angiotensin System and the inhibitory action of this compound.

References

Technical Support Center: Optimizing Peptide Synthesis Yields

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during peptide synthesis, with a focus on improving final product yield.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the most critical factors influencing peptide synthesis yield? Several factors can significantly impact the overall yield of a peptide synthesis. These include the choice of solid support (resin), the efficiency of amino acid coupling and deprotection steps, the specific peptide sequence (e.g., presence of hydrophobic or sterically hindered residues), and the final cleavage and purification methods.[1][2][3]
How does the choice of resin affect the synthesis? The resin is the solid support to which the peptide chain is assembled. Its properties, such as core composition (e.g., polystyrene, polyethylene glycol), swelling capacity, and substitution level (loading capacity), are crucial.[1][4] For long or hydrophobic peptides, a high-swelling, low-loading resin is generally recommended to minimize steric hindrance between growing peptide chains.[4]
What is the impact of coupling reagent choice on yield? Coupling reagents are used to activate the carboxylic acid group of an amino acid to facilitate peptide bond formation. Common reagents include carbodiimides (like DIC) often used with an activator such as HOBt. The choice and concentration of the coupling reagent can significantly affect the reaction rate and efficiency, thereby impacting the overall yield.[1][2]
How can I minimize the formation of deletion sequences? Deletion sequences, which are a common impurity where one or more amino acids are missing from the final peptide, can be minimized by ensuring high efficiency in both the deprotection and coupling steps.[3] Strategies include using a higher concentration of amino acid and coupling reagent solutions, performing a "double coupling" for difficult residues, and using capping agents to block unreacted amino groups.[2][3]
What is the best way to handle hydrophobic sequences? Hydrophobic peptide sequences have a tendency to aggregate, which can hinder reagent accessibility and lead to incomplete reactions.[5][6] To mitigate this, consider using specialized resins (e.g., PEG-based), alternative solvents like N-Methyl-2-pyrrolidone (NMP) which can better solvate the growing peptide chain, or microwave-assisted synthesis to reduce aggregation.[5][6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low final peptide yield after cleavage. - Incomplete coupling or deprotection steps during synthesis. - Steric hindrance due to resin overcrowding. - Peptide aggregation. - Inefficient cleavage from the resin.- Optimize coupling times and consider double coupling for problematic residues.[2] - Use a lower-loading resin for long or difficult sequences.[4] - Employ aggregation-disrupting solvents or microwave synthesis.[5][6] - Ensure the correct cleavage cocktail and reaction time are used for the specific resin and protecting groups.[1]
Presence of significant deletion sequences in the final product. - Inefficient coupling of one or more amino acids. - Incomplete removal of the N-terminal protecting group (e.g., Fmoc).- Increase the concentration of the amino acid and coupling reagents.[2] - Implement a double coupling strategy for the problematic amino acid.[2] - Monitor the deprotection step (e.g., via UV analysis of the Fmoc cleavage product) to ensure completion.[3] - Consider using a capping step after coupling to terminate any unreacted chains.[3]
Peptide fails to precipitate from ether after cleavage. - The peptide is short and/or has a high polarity, making it soluble in the ether/TFA mixture.[7] - The peptide is highly hydrophobic.[7]- Concentrate the ether/TFA mixture under a stream of nitrogen or by rotary evaporation.[7] - Try precipitating with a less polar solvent mixture, such as 1:1 hexane/ether.[7] - If the peptide is intended for purification via HPLC, the TFA/ether mixture can be dried down and the residue redissolved directly in the HPLC buffer.[7]
Difficulty coupling specific amino acids (e.g., Arg, Pro). - Arginine has a bulky side chain and protecting group, leading to steric hindrance.[2] - The secondary amine of proline is less reactive than the primary amines of other amino acids.[2]- For arginine, a double coupling strategy is often effective.[2] - For proline, it is also recommended to perform a double coupling of the subsequent amino acid.[2]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the fundamental steps for Fmoc-based solid-phase peptide synthesis.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides) in a suitable solvent like Dimethylformamide (DMF) for at least 30 minutes before use.[1][4]

2. First Amino Acid Loading:

  • Activate the C-terminal carboxyl group of the first Fmoc-protected amino acid.

  • Couple the activated amino acid to the prepared resin. The specific coupling method will depend on the resin type.[1]

3. Elongation Cycle:

  • Deprotection: Remove the N-terminal Fmoc protecting group using a solution of piperidine in DMF (typically 20%).[1]

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc group.

  • Coupling: Introduce the next Fmoc-protected amino acid along with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for a specified time (e.g., 1-2 hours).[1]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat this elongation cycle for each subsequent amino acid in the desired sequence.

4. Cleavage and Deprotection:

  • After the final amino acid has been coupled and deprotected, wash the resin with a solvent like Dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[7] The composition of the cocktail may vary depending on the amino acid composition of the peptide.

5. Peptide Precipitation and Isolation:

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.[7]

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold ether to remove scavengers and organic impurities.

  • Dry the final peptide product under vacuum.

Visualizing the Workflow

Diagram of the General SPPS Cycle

SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Elongated Elongated Peptide (Fmoc-AA-AA-Resin) Washing2->Elongated Elongated->Deprotection Repeat Cycle Cleavage Cleavage & Final Deprotection (TFA Cocktail) Elongated->Cleavage FinalPeptide Final Peptide Cleavage->FinalPeptide

Caption: A diagram illustrating the key steps in a single cycle of solid-phase peptide synthesis.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Peptide Yield CheckPurity Analyze Crude Product (HPLC, MS) Start->CheckPurity Deletion Major Deletion Sequences? CheckPurity->Deletion IncompleteCoupling Incomplete Coupling/ Deprotection Deletion->IncompleteCoupling Yes Aggregation Aggregation Issues? Deletion->Aggregation No OptimizeCoupling Optimize Coupling: - Double Couple - Increase Concentration IncompleteCoupling->OptimizeCoupling Hydrophobic Hydrophobic Sequence Aggregation->Hydrophobic Yes CleavageProblem Cleavage/Precipitation Problem Aggregation->CleavageProblem No ChangeSolvent Modify Synthesis Conditions: - Use NMP Solvent - Microwave Synthesis Hydrophobic->ChangeSolvent OptimizeCleavage Optimize Cleavage: - Adjust Cocktail - Modify Precipitation CleavageProblem->OptimizeCleavage

References

Validation & Comparative

Comparative Analysis of Moexipril and Enalapril in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "moveltipril" did not yield any relevant results in scientific literature. It is presumed that the intended subject of comparison is "moexipril," a known angiotensin-converting enzyme (ACE) inhibitor. This guide therefore provides a comparative analysis of moexipril and enalapril.

This guide offers a detailed comparison of moexipril and enalapril, two prominent angiotensin-converting enzyme (ACE) inhibitors utilized in the treatment of hypertension. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of their mechanisms of action, comparative efficacy based on available data, and typical experimental protocols for their evaluation.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Both moexipril and enalapril are prodrugs, meaning they are converted into their active forms, moexiprilat and enalaprilat respectively, within the body.[1] These active metabolites exert their therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE).[1] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key hormonal cascade that regulates blood pressure and fluid balance.[2]

The primary function of ACE is to convert the inactive peptide angiotensin I into the potent vasoconstrictor angiotensin II. Angiotensin II constricts blood vessels, leading to an increase in blood pressure.[1] By inhibiting ACE, moexiprilat and enalaprilat decrease the production of angiotensin II. This results in vasodilation (widening of blood vessels) and consequently, a reduction in blood pressure.[1]

RAAS_Pathway cluster_enzymes Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Renin Renin ACE ACE ACE_Inhibitors Moexipril / Enalapril (Active Metabolites) ACE_Inhibitors->ACE Inhibit

Diagram 1: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by ACE inhibitors.

Comparative Efficacy in Blood Pressure Reduction

Direct head-to-head clinical trials in human subjects comparing the efficacy of moexipril and enalapril are limited in the public domain. However, preclinical studies provide valuable insights into their comparative potency.

Preclinical Data

A study in spontaneously hypertensive rats demonstrated that moexipril and enalapril, when administered at equal doses, produce a comparable reduction in blood pressure.[2] The study also revealed differences in tissue-specific ACE inhibition, with moexipril showing greater inhibition in the aorta, heart, and lungs.[2]

ParameterMoexipril (10 mg/kg/day)Enalapril (10 mg/kg/day)Source
Blood Pressure Reduction Comparable to EnalaprilComparable to Moexipril[2]
Plasma ACE Inhibition Comparable to EnalaprilComparable to Moexipril[2]
Aorta ACE Inhibition Significantly Greater than EnalaprilSignificantly Less than Moexipril[2]
Heart ACE Inhibition Significantly Greater than EnalaprilSignificantly Less than Moexipril[2]
Lung ACE Inhibition Significantly Greater than EnalaprilSignificantly Less than Moexipril[2]
Kidney ACE Inhibition Similar to EnalaprilSimilar to Moexipril[2]

Table 1: Comparative Effects of Moexipril and Enalapril in Spontaneously Hypertensive Rats After 4 Weeks of Treatment.

Clinical Data

While direct comparative human trials are scarce, individual clinical studies have established the efficacy of both moexipril and enalapril in treating hypertension.

  • Moexipril: In placebo-controlled trials, moexipril administered in single daily doses of 7.5–30 mg has been shown to produce a sustained 24-hour blood pressure control, with a significant reduction in sitting diastolic blood pressure of 4 to 11 mmHg over placebo.[3] Long-term studies have demonstrated that moexipril monotherapy can lead to a blood pressure reduction of approximately 13/14 mmHg after one year.[4]

  • Enalapril: Multicenter trials have shown that enalapril monotherapy (5-40 mg daily) is effective in normalizing blood pressure in a significant percentage of patients with mild to moderate essential hypertension.[5]

Experimental Protocols

The following outlines a representative experimental protocol for a randomized, double-blind, parallel-group clinical trial designed to compare the antihypertensive efficacy of two ACE inhibitors, such as moexipril and enalapril.

Study Objective

To compare the efficacy and safety of moexipril and enalapril in reducing blood pressure in patients with mild to moderate essential hypertension.

Study Design

A multicenter, randomized, double-blind, parallel-group study.

Patient Population
  • Inclusion Criteria:

    • Male and female patients aged 18-75 years.

    • Diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure [DBP] between 95 and 114 mmHg).

    • Informed consent obtained.

  • Exclusion Criteria:

    • Secondary hypertension.

    • History of hypersensitivity to ACE inhibitors.

    • Significant renal or hepatic impairment.

    • Pregnancy or lactation.

Treatment Protocol
  • Phase 1: Placebo Run-in (e.g., 2-4 weeks): All eligible patients receive a placebo to establish a baseline blood pressure and ensure treatment compliance.

  • Phase 2: Active Treatment (e.g., 12 weeks): Patients are randomized to receive either moexipril (e.g., starting dose of 7.5 mg once daily) or enalapril (e.g., starting dose of 5 mg once daily).

  • Dose Titration: If blood pressure is not controlled (e.g., sitting DBP ≥ 90 mmHg) after a specified period (e.g., 4-6 weeks), the dose of the study medication is doubled.

Efficacy and Safety Assessments
  • Primary Efficacy Endpoint: Change from baseline in sitting DBP at the end of the treatment period.

  • Secondary Efficacy Endpoints:

    • Change from baseline in sitting systolic blood pressure (SBP).

    • Proportion of patients achieving blood pressure control.

  • Safety Assessments:

    • Monitoring of adverse events at each visit.

    • Physical examinations.

    • Standard laboratory tests (hematology, blood chemistry, urinalysis).

Statistical Analysis

The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. An analysis of covariance (ANCOVA) model will be used to compare the change from baseline in DBP between the two treatment groups, with baseline DBP as a covariate.

Experimental_Workflow cluster_treatment Screening Patient Screening (Inclusion/Exclusion Criteria) Run_in Placebo Run-in (2-4 weeks) Screening->Run_in Randomization Randomization Run_in->Randomization Group_A Group A (Moexipril) Randomization->Group_A 1:1 Group_B Group B (Enalapril) Randomization->Group_B Titration_A Dose Titration (if needed) Group_A->Titration_A Titration_B Dose Titration (if needed) Group_B->Titration_B Follow_up Follow-up Visits (e.g., weeks 2, 4, 8, 12) Titration_A->Follow_up Titration_B->Follow_up Final_Assessment Final Assessment (Week 12) Follow_up->Final_Assessment Analysis Data Analysis Final_Assessment->Analysis

Diagram 2: A generalized experimental workflow for a comparative clinical trial of two antihypertensive agents.

Conclusion

References

Validating Moveltipril's ACE Inhibition Against Captopril: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of Moveltipril's angiotensin-converting enzyme (ACE) inhibitory activity against the well-established ACE inhibitor, Captopril. Due to the limited publicly available data on the specific ACE inhibitory potency of this compound, this document outlines the established inhibitory values for Captopril and presents a detailed experimental protocol for a head-to-head comparison.

Introduction to ACE Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Angiotensin-converting enzyme (ACE) is a key component of this system, responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[1] ACE inhibitors are a class of drugs that block this conversion, leading to vasodilation and a reduction in blood pressure.[1] Captopril was the first orally active ACE inhibitor and serves as a common benchmark in the development of new antihypertensive agents. This compound is also described as a potent ACE inhibitor.[3]

Quantitative Comparison of ACE Inhibition

CompoundIC50 Value (nM)Assay Substrate/Method
Captopril6Not Specified
Captopril1.79 - 15.1Synthetic Substrates
Captopril20Not Specified
Captopril23 - 35Not Specified

Experimental Protocols

To validate and compare the ACE inhibitory potential of this compound against Captopril, a standardized in vitro ACE inhibition assay should be performed. The following protocol outlines a common method using a synthetic substrate.

Objective:

To determine and compare the IC50 values of this compound and Captopril for the inhibition of angiotensin-converting enzyme (ACE).

Materials:
  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Synthetic ACE substrate (e.g., N-Hippuryl-His-Leu (HHL) or a fluorogenic substrate)

  • This compound

  • Captopril (as a positive control)

  • Assay Buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

  • HCl

  • Ethyl acetate

Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of ACE in the assay buffer.

    • Prepare stock solutions of this compound and Captopril in a suitable solvent (e.g., ultrapure water or DMSO).

    • Prepare a working solution of the ACE substrate in the assay buffer.

  • Assay Protocol (based on HHL substrate):

    • Prepare serial dilutions of this compound and Captopril in the assay buffer to create a range of inhibitor concentrations.

    • To each well of a 96-well plate, add the following in triplicate:

      • A specific volume of the inhibitor dilution (this compound or Captopril).

      • A control group with assay buffer instead of the inhibitor.

      • A blank group with buffer instead of the enzyme.

    • Add a specific volume of the ACE solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the HHL substrate solution to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction by adding a defined volume of HCl.

    • Extract the hippuric acid produced by the enzymatic reaction by adding ethyl acetate and centrifuging the plate.

    • Transfer a portion of the ethyl acetate layer to a new plate and evaporate the solvent.

    • Reconstitute the dried hippuric acid in a suitable buffer or mobile phase.

  • Data Acquisition:

    • Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for both this compound and Captopril from the resulting dose-response curve using non-linear regression analysis.

Visualizations

Signaling Pathway

RAAS_Pathway cluster_renin Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE converts to Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP ACE_Inhibitors ACE Inhibitors (this compound, Captopril) ACE_Inhibitors->ACE inhibit

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.

Experimental Workflow

ACE_Inhibition_Workflow Start Start: Prepare Reagents (ACE, Substrate, Inhibitors) Serial_Dilution Prepare Serial Dilutions of this compound & Captopril Start->Serial_Dilution Plate_Setup Plate Setup (96-well): Inhibitor, Control, Blank Serial_Dilution->Plate_Setup Pre_incubation Add ACE Enzyme & Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction Initiate Reaction with Substrate & Incubate at 37°C Pre_incubation->Reaction Stop_Reaction Stop Reaction (e.g., with HCl) Reaction->Stop_Reaction Extraction Extract Product (e.g., with Ethyl Acetate) Stop_Reaction->Extraction Measurement Measure Absorbance/ Fluorescence Extraction->Measurement Analysis Calculate % Inhibition & Determine IC50 Measurement->Analysis End End: Compare IC50 Values Analysis->End

References

Head-to-head comparison of Moveltipril and ramipril

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Note: As of the latest available data, "Moveltipril" is not a recognized pharmaceutical agent with published clinical trial data or a known mechanism of action. Therefore, a direct head-to-head comparison with ramipril is not feasible. This guide will provide a comprehensive overview of the well-established angiotensin-converting enzyme (ACE) inhibitor, ramipril, as a benchmark. This information can serve as a reference for evaluating the potential of a novel agent like this compound, should it enter clinical development.

Ramipril: A Benchmark ACE Inhibitor

Ramipril is a widely prescribed ACE inhibitor used in the management of hypertension, heart failure, and for cardiovascular risk reduction.[1][2][3] It is a prodrug that is converted in the liver to its active metabolite, ramiprilat.[1][4]

Mechanism of Action

Ramiprilat competitively inhibits ACE, the enzyme responsible for converting angiotensin I to angiotensin II.[1] Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting the production of angiotensin II, ramipril leads to vasodilation, reduced blood pressure, and decreased cardiac workload.[2][[“]][6] Additionally, ACE inhibition increases levels of bradykinin, a vasodilator, which may contribute to the therapeutic effects of ramipril.[1][4]

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Ramipril Ramipril ACE Angiotensin-Converting Enzyme (ACE) Ramipril->ACE Inhibits Ramipril->ACE Bradykinin Bradykinin InactivePeptides Inactive Peptides Bradykinin->InactivePeptides ACE Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of Ramipril.

Clinical Efficacy of Ramipril

The clinical efficacy of ramipril has been demonstrated in several large-scale clinical trials.

Hypertension

Ramipril has been shown to be as effective as other ACE inhibitors and beta-blockers in managing mild to moderate essential hypertension.[3]

Parameter Dosage Efficacy Reference
Blood Pressure Reduction 2.5-5 mg/day~85% response rate in mild to moderate hypertension[3]
Heart Failure

The Acute Infarction Ramipril Efficacy (AIRE) study was a landmark trial that evaluated the effect of ramipril in patients with clinical evidence of heart failure after an acute myocardial infarction.

Endpoint Ramipril Group Placebo Group Relative Risk Reduction p-value Reference
All-Cause Mortality 17%23%27%0.002[3][7]
Cardiovascular Risk Reduction

The Heart Outcomes Prevention Evaluation (HOPE) study demonstrated the benefits of ramipril in a high-risk population for cardiovascular events.

Endpoint Ramipril Group Placebo Group Relative Risk Reduction Reference
Myocardial Infarction --19% (post-trial follow-up)[8]
Revascularization 9.1%10.5%16% (post-trial follow-up)[8]
New Diagnosis of Diabetes 2.7%4.0%34% (post-trial follow-up)[8]

Pharmacokinetics and Adverse Effects

A comprehensive understanding of a drug's pharmacokinetic profile and potential side effects is crucial for its clinical application.

Pharmacokinetic Profile of Ramipril
Parameter Value Reference
Metabolism Prodrug, converted to active ramiprilat[1][4]
Protein Binding (Ramipril) 73%[6]
Protein Binding (Ramiprilat) 56%[6]
Half-life (Ramiprilat) Variable (3-16 hours), prolonged in heart, liver, and kidney failure[4]
Elimination Primarily renal[4]
Common and Serious Adverse Effects of Ramipril
Adverse Effect Incidence/Severity Reference
Dry Cough Common, due to increased bradykinin levels[4]
Hypotension Can occur, especially with initial doses[9]
Angioedema Rare but serious[9]
Hyperkalemia Risk increased with potassium supplements or potassium-sparing diuretics[2]
Renal Insufficiency Can occur, especially in patients with pre-existing renal artery stenosis[9]

Experimental Protocols: A Template for Evaluation

The following outlines a typical experimental protocol for a Phase III clinical trial designed to assess the efficacy and safety of an ACE inhibitor, which could be applied to a novel agent like this compound.

Phase III Clinical Trial Protocol: ACE Inhibitor for Hypertension
  • Study Design: Randomized, double-blind, active-controlled, multicenter trial.

  • Patient Population: Adult patients (18-75 years) with a diagnosis of essential hypertension (systolic blood pressure 140-159 mmHg or diastolic blood pressure 90-99 mmHg).

  • Intervention:

    • Experimental Arm: this compound (hypothetical) at a specified dose.

    • Active Comparator Arm: Ramipril at a standard therapeutic dose (e.g., 5 mg once daily).

  • Primary Endpoint: Change from baseline in mean 24-hour ambulatory systolic and diastolic blood pressure after 12 weeks of treatment.

  • Secondary Endpoints:

    • Proportion of patients achieving target blood pressure (<140/90 mmHg).

    • Incidence of adverse events.

    • Changes in serum electrolytes and renal function markers.

  • Duration: 12 weeks of treatment with a 4-week follow-up period.

cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up Phase (4 Weeks) cluster_analysis Data Analysis Screening Patient Screening and Informed Consent Baseline Baseline Assessments (BP, Labs) Screening->Baseline Randomization Randomization Baseline->Randomization This compound This compound Arm Randomization->this compound Ramipril Ramipril Arm Randomization->Ramipril FollowUp Follow-up Visits and Final Assessments This compound->FollowUp Ramipril->FollowUp Analysis Data Analysis and Reporting FollowUp->Analysis

Caption: A typical workflow for a randomized controlled clinical trial of an ACE inhibitor.

Hypothetical Comparison: this compound vs. Ramipril

For a new ACE inhibitor like this compound to be considered a viable alternative or improvement over ramipril, it would need to demonstrate superiority or non-inferiority in several key areas during head-to-head clinical trials:

  • Efficacy: this compound would need to show at least equivalent, if not superior, blood pressure-lowering effects compared to ramipril. Additionally, demonstrating benefits in heart failure and cardiovascular risk reduction would be crucial.

  • Safety and Tolerability: A significantly lower incidence of key ACE inhibitor-related side effects, such as cough and angioedema, would be a major advantage for this compound.

  • Pharmacokinetics: A more favorable pharmacokinetic profile, such as a longer half-life allowing for true once-daily dosing with consistent 24-hour blood pressure control, or a metabolic pathway that is less susceptible to drug-drug interactions, could be a differentiating factor.

  • Pleiotropic Effects: Evidence of additional beneficial effects beyond blood pressure control, such as enhanced anti-inflammatory or anti-atherosclerotic properties, could also position this compound favorably.

References

Cross-Validation of Moveltipril's Anti-Inflammatory Effects in Murine and Rat Models of Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the preclinical efficacy of Moveltipril, a novel MAP4K4 inhibitor, against established therapies for rheumatoid arthritis (RA). Data from two distinct, well-validated animal models—the Collagen-Induced Arthritis (CIA) model in DBA/1 mice and the Adjuvant-Induced Arthritis (AIA) model in Lewis rats—are presented to offer a robust cross-validation of this compound's therapeutic potential.

Introduction to this compound

This compound is a selective, orally bioavailable small molecule inhibitor of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is a key upstream regulator in the c-Jun N-terminal kinase (JNK) and NF-κB signaling pathways, which are pivotal in the production of pro-inflammatory cytokines and the progression of autoimmune diseases like rheumatoid arthritis.[1][2][3] By targeting MAP4K4, this compound aims to suppress the inflammatory cascade that leads to joint inflammation, cartilage degradation, and bone erosion.

Comparative Efficacy Assessment

The therapeutic effects of this compound were compared against Methotrexate (MTX), a widely used disease-modifying antirheumatic drug (DMARD)[4][5], and Adalimumab, a TNF-α inhibitor representing the biologic class of therapeutics.

Treatment Group (n=10/group)Mean Arthritis Score (Day 42)Paw Volume (mm³, change from baseline)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle Control10.8 ± 1.22.1 ± 0.3450 ± 55310 ± 40
This compound (10 mg/kg, oral, daily) 4.2 ± 0.8 0.9 ± 0.2 180 ± 25 125 ± 20
Methotrexate (1 mg/kg, i.p., 3x/week)6.5 ± 1.01.4 ± 0.2250 ± 30190 ± 28
Adalimumab (10 mg/kg, i.p., 2x/week)3.5 ± 0.70.7 ± 0.1110 ± 1595 ± 15

Data are presented as mean ± standard error of the mean (SEM). Arthritis score is on a scale of 0-16.

Treatment Group (n=8/group)Mean Arthritis Score (Day 21)Hind Paw Swelling (mL, change from baseline)Joint Histopathology Score (0-5)
Vehicle Control12.5 ± 1.51.8 ± 0.254.1 ± 0.4
This compound (10 mg/kg, oral, daily) 5.5 ± 0.9 0.7 ± 0.15 1.8 ± 0.3
Methotrexate (0.5 mg/kg, oral, daily)8.2 ± 1.11.1 ± 0.202.9 ± 0.4
Adalimumab (10 mg/kg, s.c., 2x/week)4.8 ± 0.70.6 ± 0.101.5 ± 0.2

Data are presented as mean ± SEM. Arthritis score is on a scale of 0-16. Histopathology score assesses inflammation, pannus formation, and bone erosion.

Visualized Mechanisms and Workflows

Signaling Pathway of this compound

Moveltipril_Pathway TNFa TNF-α / IL-1β Receptor Receptor TNFa->Receptor Binds MAP4K4 MAP4K4 Receptor->MAP4K4 Activates MEKK1 MEKK1 MAP4K4->MEKK1 NFkB IKK → NF-κB MAP4K4->NFkB MKK4_7 MKK4/7 MEKK1->MKK4_7 JNK JNK MKK4_7->JNK Inflammation Pro-inflammatory Cytokine Genes JNK->Inflammation NFkB->Inflammation This compound This compound This compound->MAP4K4 Inhibits

Caption: this compound inhibits MAP4K4, blocking downstream JNK and NF-κB signaling.

Cross-Validation Experimental Workflow

CrossValidation_Workflow start Hypothesis: This compound reduces autoimmune arthritis cia_model Model 1: Mouse CIA (DBA/1 Mice) start->cia_model aia_model Model 2: Rat AIA (Lewis Rats) start->aia_model cia_induction Induction: Type II Collagen + CFA cia_model->cia_induction aia_induction Induction: M. tuberculosis + CFA aia_model->aia_induction treatment Treatment Groups: - Vehicle - this compound - Methotrexate - Adalimumab cia_induction->treatment aia_induction->treatment cia_endpoints Endpoints: - Arthritis Score - Paw Swelling - Cytokines (TNF-α, IL-6) treatment->cia_endpoints aia_endpoints Endpoints: - Arthritis Score - Paw Swelling - Histopathology treatment->aia_endpoints analysis Comparative Data Analysis cia_endpoints->analysis aia_endpoints->analysis conclusion Conclusion: Cross-model validation of efficacy analysis->conclusion Logical_Relationship A Premise 1: This compound is effective in Mouse CIA Model (T-cell & B-cell dependent) D Conclusion: This compound has robust anti-arthritic activity across different species and pathophysiological drivers, supporting potential for human efficacy. A->D B Premise 2: This compound is effective in Rat AIA Model (Primarily T-cell dependent) B->D C Supporting Evidence: Inhibition of common inflammatory pathways (MAP4K4, TNF-α, IL-6) C->A C->B

References

Moveltipril: A Comparative Analysis of Potency Against Novel ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potency of Angiotensin-Converting Enzyme (ACE) inhibitors, with a focus on novel compounds. While specific quantitative data for Moveltipril's potency is not publicly available, this document serves as a resource for researchers by presenting data on other novel ACE inhibitors and detailing the experimental methodologies required to perform such comparisons. The provided information establishes a framework for the evaluation of this compound's potential therapeutic efficacy within the evolving landscape of ACE inhibitor drug discovery.

Introduction to ACE Inhibition

Angiotensin-converting enzyme (ACE) is a key metalloprotease in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure.[1] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] Angiotensin II constricts blood vessels, leading to an increase in blood pressure. ACE inhibitors are a class of drugs that block this conversion, thereby promoting vasodilation and reducing blood pressure.[1] They are widely used in the treatment of hypertension, heart failure, and diabetic nephropathy.[2]

This compound (also known as MC-838) is a potent, orally active ACE inhibitor.[3][4][5] The development of novel ACE inhibitors continues to be an active area of research, with the goal of improving efficacy, selectivity, and safety profiles compared to established drugs.

Comparative Potency of Novel ACE Inhibitors

The potency of an ACE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the ACE enzyme by 50%. A lower IC50 value indicates a higher potency.

The following table summarizes the reported IC50 values for a selection of novel ACE inhibitors from recent literature. It is crucial to note that direct comparison of IC50 values across different studies should be done with caution, as variations in experimental conditions can influence the results.

Inhibitor ClassCompound/PeptideIC50 (µM)Source Organism/Type
PeptidePNVA8.18 ± 0.24Sea Cucumber Hydrolysate
PeptidePNLG13.16 ± 0.39Sea Cucumber Hydrolysate
Phenolic Acid/Dipeptide HybridCompound 7aNot explicitly stated, but showed high potencySynthetic
Phenolic Acid/Dipeptide HybridCompound 7gNot explicitly stated, but showed high potencySynthetic
PeptideFIGRSignificant ACE inhibitory actionSardina pilchardus Hydrolysate
PeptideFILRSignificant ACE inhibitory actionSardina pilchardus Hydrolysate
PeptideFQRLSignificant ACE inhibitory actionSardina pilchardus Hydrolysate
PeptideFRALSignificant ACE inhibitory actionSardina pilchardus Hydrolysate
PeptideKFLSignificant ACE inhibitory actionSardina pilchardus Hydrolysate
PeptideKLFSignificant ACE inhibitory actionSardina pilchardus Hydrolysate

Note: The IC50 value for this compound is not publicly available in the reviewed literature. The data presented here is for comparative context within the field of novel ACE inhibitor research.

Experimental Protocols for ACE Inhibition Assays

The determination of ACE inhibitory activity is a critical step in the evaluation of novel compounds. Several in vitro assay methods are commonly employed, with the choice of method often depending on the available equipment and the nature of the inhibitory compound.

Spectrophotometric Assay using Hippuryl-Histidyl-Leucine (HHL)

This is a classic and widely used method to determine ACE activity.

Principle: ACE catalyzes the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL) to release hippuric acid (HA) and the dipeptide His-Leu. The amount of hippuric acid produced is quantified by spectrophotometry after extraction.

Detailed Protocol:

  • Reagent Preparation:

    • ACE solution (e.g., from rabbit lung) prepared in a suitable buffer (e.g., 50 mM HEPES with 300 mM NaCl, pH 8.3).

    • Substrate solution: Hippuryl-Histidyl-Leucine (HHL) dissolved in the same buffer.

    • Inhibitor solutions: Test compounds (e.g., this compound) and a positive control (e.g., Captopril) are prepared in a series of concentrations.

    • Stopping reagent: 1 M HCl.

    • Extraction solvent: Ethyl acetate.

  • Assay Procedure:

    • Pre-incubate the ACE solution with various concentrations of the inhibitor (or buffer for control) at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding 1 M HCl.

    • Extract the hippuric acid from the acidified reaction mixture using ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness.

    • Re-dissolve the hippuric acid residue in a suitable solvent (e.g., distilled water or buffer).

    • Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Fluorometric Assay

This method offers higher sensitivity compared to the spectrophotometric assay.

Principle: This assay utilizes a fluorogenic substrate, such as o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro). The intact substrate is non-fluorescent due to intramolecular quenching. Upon cleavage by ACE, the fluorescent product o-aminobenzoylglycine (Abz-Gly) is released, leading to an increase in fluorescence.

Detailed Protocol:

  • Reagent Preparation:

    • ACE solution in an appropriate buffer.

    • Fluorogenic substrate solution.

    • Inhibitor solutions at various concentrations.

  • Assay Procedure:

    • In a microplate, add the ACE solution, inhibitor solution (or buffer for control), and buffer to a final volume.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence microplate reader (e.g., excitation at 320 nm and emission at 420 nm).

  • Data Analysis:

    • Calculate the initial reaction rates from the fluorescence kinetic data.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value from the dose-response curve.

Visualizing Key Pathways and Workflows

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Salt_Water_Retention Salt and Water Retention Aldosterone->Salt_Water_Retention Salt_Water_Retention->Blood_Pressure_Increase Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) ACE_Inhibitor ACE Inhibitor (e.g., this compound) ACE_Inhibitor->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of ACE inhibitors.

General Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - ACE Enzyme - Substrate (e.g., HHL) - Buffer - Inhibitor Stock Solutions Serial_Dilutions Prepare Serial Dilutions of Test Compound (this compound) and Positive Control Reagents->Serial_Dilutions Incubation Incubate ACE with Inhibitor Dilutions Serial_Dilutions->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Termination Stop Reaction Reaction->Termination Measurement Measure Product Formation (e.g., Absorbance/Fluorescence) Termination->Measurement Calc_Inhibition Calculate % Inhibition vs. Control Measurement->Calc_Inhibition Dose_Response Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) Calc_Inhibition->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50

References

A Comparative Analysis of Moexipril's Antihypertensive Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the antihypertensive effects of Moexipril with two other commonly prescribed angiotensin-converting enzyme (ACE) inhibitors, Lisinopril and Ramipril. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their clinical performance based on available experimental data.

Quantitative Comparison of Antihypertensive Effects

The following tables summarize the blood pressure-lowering effects of Moexipril, Lisinopril, and Ramipril as observed in various clinical trials. It is important to note that direct head-to-head trials involving all three drugs are limited; therefore, the data is compiled from separate studies.

Table 1: Reduction in Diastolic Blood Pressure (DBP)

MedicationDosageMean DBP Reduction (mmHg)Study PopulationStudy Duration
Moexipril 7.5 mg once daily8.7Elderly patients with essential hypertension8 weeks
15 mg once daily10.1Elderly patients with essential hypertension8 weeks
7.5 mg - 15 mg once daily10-11Patients with mild to moderate essential hypertension24 weeks[1]
Lisinopril 10 mg - 40 mg once dailyNot specified, but achieved DBP < 90 mmHg in 68.2% to 89.1% of elderly patientsElderly patients with hypertension≥ 8 weeks[2]
Ramipril 2.5 mg once dailyNot statistically significant vs. placeboPatients with mild to moderate essential hypertension4 weeks[3]
5 mg once dailyStatistically significant vs. placeboPatients with mild to moderate essential hypertension4 weeks[3]
1.25 mg - 10 mg once daily14.7Patients with essential hypertension8 weeks[4]

Table 2: Reduction in Systolic Blood Pressure (SBP)

MedicationDosageMean SBP Reduction (mmHg)Study PopulationStudy Duration
Moexipril 15 mg once dailyStatistically significant vs. placebo (specific value not provided)Hypertensive patients8 weeks
Lisinopril 10 mg once daily~10% decline from baseline in respondersHypertensive patients1 week[5]
Ramipril 1.25 mg - 10 mg once daily19.9Patients with essential hypertension8 weeks[4]
2.5 mg - 10 mg once daily~6 mmHg more than placeboPatients with mild to moderate hypertension4-12 weeks[6]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Moexipril, Lisinopril, and Ramipril are all ACE inhibitors. They exert their antihypertensive effects by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS).[7] This inhibition prevents the conversion of angiotensin I to angiotensin II.[4][7] Angiotensin II is a potent vasoconstrictor that also stimulates the release of aldosterone, which promotes sodium and water retention.[4] By reducing angiotensin II levels, ACE inhibitors lead to vasodilation (widening of blood vessels) and decreased blood volume, thereby lowering blood pressure.[7]

Furthermore, ACE is also responsible for the breakdown of bradykinin, a vasodilator.[4][7] By inhibiting ACE, these drugs increase the levels of bradykinin, which further contributes to their blood pressure-lowering effect.[4][7]

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Bradykinin Bradykinin InactivePeptides Inactive Peptides Bradykinin->InactivePeptides ACE Vasodilation Vasodilation Bradykinin->Vasodilation ACE ACE (Angiotensin-Converting Enzyme) Renin Renin ACE_Inhibitors ACE Inhibitors (Moexipril, Lisinopril, Ramipril) ACE_Inhibitors->ACE Inhibition

Fig. 1: Mechanism of action of ACE inhibitors.

Experimental Protocols

While specific protocols vary between studies, the following provides a general overview of the methodologies employed in clinical trials evaluating the antihypertensive effects of these ACE inhibitors.

1. Study Design: Most studies are randomized, double-blind, placebo-controlled, or active-comparator trials.[3]

2. Participant Population:

  • Inclusion Criteria: Typically, participants are adults (often including elderly populations) with a diagnosis of essential hypertension.[8] A baseline diastolic blood pressure (DBP) is usually required to be within a certain range (e.g., 95-114 mmHg).

  • Exclusion Criteria: Common exclusion criteria include a history of angioedema related to previous ACE inhibitor treatment, hypersensitivity to the drug, chronic alcohol consumption, drug addiction, and significant gastrointestinal, renal, or hepatic disease.[8]

3. Dosing and Administration:

  • Moexipril: Doses of 7.5 mg and 15 mg administered once daily are common in clinical trials.[1]

  • Lisinopril: Initial doses are often 10 mg once daily, with titration up to 40 mg daily based on blood pressure response.[9]

  • Ramipril: Doses in clinical trials have ranged from 2.5 mg to 10 mg once daily.[3][6]

4. Efficacy Assessment: The primary measure of efficacy is typically the change from baseline in seated or supine systolic and diastolic blood pressure. Measurements are often taken at trough (i.e., 24 hours post-dose) to assess the duration of the antihypertensive effect.

cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline BP Measurement Screening->Baseline Randomization Randomization Baseline->Randomization DrugAdmin Drug Administration (Moexipril/Lisinopril/Ramipril or Placebo) Randomization->DrugAdmin Monitoring Regular BP Monitoring DrugAdmin->Monitoring Endpoint Endpoint BP Measurement Monitoring->Endpoint Analysis Statistical Analysis (Change from Baseline) Endpoint->Analysis

Fig. 2: Generalized clinical trial workflow.

Comparative Summary and Conclusion

Moexipril, Lisinopril, and Ramipril are all effective in lowering blood pressure in patients with essential hypertension. While direct comparative data is scarce, the available evidence suggests that all three drugs produce a clinically significant reduction in both systolic and diastolic blood pressure. The choice of a specific ACE inhibitor may depend on factors such as patient characteristics, comorbidities, and tolerability.

Moexipril has demonstrated efficacy at doses of 7.5 mg and 15 mg once daily.[1] Lisinopril is effective over a dosage range of 10 mg to 40 mg per day, and Ramipril shows significant effects at 5 mg and above.[2][3] All three drugs share a common mechanism of action by inhibiting the angiotensin-converting enzyme and have a similar side-effect profile, with cough being a characteristic adverse event. Further head-to-head clinical trials would be beneficial to delineate more subtle differences in the efficacy and safety profiles of these three ACE inhibitors.

References

Reproducibility of Moveltipril's Effects: A Comparative Analysis of Published Studies

Author: BenchChem Technical Support Team. Date: November 2025

For the purpose of this guide, "Moveltipril" is assumed to be a misspelling of "Moexipril," an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. All data and information presented herein pertain to Moexipril.

This guide provides a comparative analysis of the published effects of Moexipril, focusing on the reproducibility of its antihypertensive efficacy and its mechanism of action. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Moexipril's performance against other therapeutic alternatives.

Comparative Efficacy in Blood Pressure Reduction

Clinical studies have consistently demonstrated the efficacy of Moexipril in lowering blood pressure in patients with mild to moderate hypertension. Its performance has been evaluated against placebo and other classes of antihypertensive drugs, including other ACE inhibitors, calcium channel blockers, and diuretics.

Moexipril versus Other ACE Inhibitors

A key aspect of evaluating a drug's reproducibility is its performance relative to other drugs in the same class.

A comparative study was conducted to evaluate the efficacy and tolerability of Moexipril against Captopril in patients with mild to moderate hypertension. The results indicated that Moexipril, administered once daily, was as effective as Captopril administered twice daily in reducing blood pressure[1][2].

Treatment GroupDosageMean Reduction in Sitting Diastolic Blood Pressure (SDBP)Reference
Moexipril7.5 mg and 15 mg once daily-9.8 mm Hg[1]
Captopril25 mg and 50 mg twice daily-8.7 mm Hg[1]

In preclinical studies on spontaneously hypertensive rats, Moexipril and Enalapril, at equidose treatments, resulted in comparable decreases in blood pressure. However, Moexipril demonstrated significantly greater ACE inhibition in the aorta, heart, and lung tissue compared to Enalapril[3].

Moexipril versus Other Antihypertensive Classes

Moexipril has also been compared to other classes of antihypertensive medications, providing a broader context for its efficacy.

A study comparing Moexipril to the sustained-release calcium channel blocker verapamil found that both drugs produced a similar antihypertensive effect in patients with mild to moderate essential hypertension.

Treatment GroupDosageMean Decrease in Sitting Diastolic Blood PressureReference
Moexipril7.5 mg and 15 mg once daily10 mmHg
Verapamil SR180 mg and 240 mg once daily11 mmHg

Experimental Protocols

To ensure the reproducibility of the findings, understanding the methodologies of the cited studies is crucial.

Moexipril vs. Captopril Study Protocol: [1][2]

  • Study Design: A 12-week, randomized, double-blind, comparative study.

  • Patient Population: Patients with mild to moderate hypertension, defined as a sitting diastolic blood pressure (SDBP) of 95-114 mm Hg.

  • Treatment Arms:

    • Moexipril: 7.5 mg once daily.

    • Captopril: 25 mg twice daily.

  • Titration: After 6 weeks, if the patient's SDBP remained ≥ 90 mm Hg, the dose was increased to 15 mg once daily for Moexipril and 50 mg twice daily for Captopril.

  • Primary Endpoint: Change in sitting diastolic blood pressure from baseline.

Signaling Pathway and Experimental Workflow

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Moexipril is a prodrug that is converted in the body to its active form, moexiprilat. Moexiprilat inhibits the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The reduction in angiotensin II levels leads to vasodilation and consequently, a decrease in blood pressure.

RAAS_Pathway cluster_Systemic_Effects Systemic Effects cluster_RAAS_Cascade RAAS Cascade Blood_Pressure_Increase ↑ Blood Pressure Vasoconstriction Vasoconstriction Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion Aldosterone Secretion Sodium_Water_Retention Na+ & H2O Retention Aldosterone_Secretion->Sodium_Water_Retention Sodium_Water_Retention->Blood_Pressure_Increase Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin_II->Vasoconstriction Angiotensin_II->Aldosterone_Secretion Renin Renin (from Kidney) ACE ACE Moexipril Moexipril (Moexiprilat) Moexipril->ACE Inhibition

Caption: Mechanism of action of Moexipril within the Renin-Angiotensin-Aldosterone System (RAAS).

Typical Antihypertensive Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial designed to evaluate the efficacy and safety of an antihypertensive drug like Moexipril.

Antihypertensive_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Randomization_Treatment Randomization & Treatment cluster_FollowUp_Analysis Follow-up & Analysis Patient_Recruitment Patient Recruitment (Hypertensive Population) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Measurements Baseline Measurements (BP, Labs, etc.) Informed_Consent->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Treatment_A Treatment Group A (e.g., Moexipril) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Placebo/Comparator) Randomization->Treatment_B Follow_Up Follow-up Visits (BP Monitoring, Adverse Events) Treatment_A->Follow_Up Treatment_B->Follow_Up Data_Collection Data Collection & Management Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Reporting Results Reporting Statistical_Analysis->Results_Reporting

Caption: A typical workflow for an antihypertensive clinical trial.

Adverse Effects

Across clinical trials, Moexipril has been generally well-tolerated. The most commonly reported adverse effects are consistent with the ACE inhibitor class.

Adverse EffectFrequency in Moexipril GroupFrequency in Captopril GroupReference
HeadacheSimilarSimilar[1]
DizzinessSimilarSimilar[1]
Upper Respiratory InfectionSimilarSimilar[1]

In placebo-controlled trials, symptoms suggestive of angioedema or facial edema occurred in less than 0.5% of patients treated with Moexipril. Persistent hyperkalemia (serum potassium above 5.4 mEq/L) was observed in approximately 1.3% of hypertensive patients receiving moexipril hydrochloride.

Conclusion

The available published studies on Moexipril demonstrate a reproducible antihypertensive effect, comparable to other ACE inhibitors like Captopril and other classes of antihypertensives such as verapamil. The mechanism of action via inhibition of the Renin-Angiotensin-Aldosterone System is well-established for the ACE inhibitor class. The reported adverse effect profile is also consistent with that of other ACE inhibitors. For researchers and drug development professionals, the existing data provides a solid foundation for understanding the clinical profile of Moexipril. Further head-to-head trials with a wider range of ACE inhibitors could provide a more nuanced understanding of its comparative efficacy and safety.

References

Comparative Analysis of Side-Effect Profiles: Moveltipril and Benazepril

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Moveltipril is a hypothetical investigational drug compound presented here for illustrative purposes. Its mechanism of action and side-effect profile are constructed based on the established class characteristics of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs). All data for this compound is hypothetical. Data for benazepril is based on published clinical findings.

This guide provides a comparative overview of the side-effect profiles of the established Angiotensin-Converting Enzyme (ACE) inhibitor, benazepril, and a hypothetical novel drug, this compound, representing the ARNi class. The comparison is intended for researchers and drug development professionals to highlight differences in safety profiles stemming from distinct mechanisms of action within the Renin-Angiotensin-Aldosterone System (RAAS).

Mechanism of Action Overview

Benazepril is a prodrug that is metabolized into its active form, benazeprilat.[1] It competitively inhibits the Angiotensin-Converting Enzyme (ACE), which is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3] This inhibition leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, thereby lowering blood pressure.[2][4][5]

This compound (Hypothetical ARNi) acts via a dual mechanism. It incorporates an angiotensin II receptor blocker (ARB) component, which selectively blocks the AT1 receptor, inhibiting the effects of angiotensin II. Concurrently, it inhibits neprilysin, an enzyme responsible for degrading natriuretic peptides.[6][7] This dual action simultaneously blocks the deleterious effects of RAAS activation while augmenting the beneficial effects of natriuretic peptides, which promote vasodilation and natriuresis.[6][7]

The distinct mechanisms are visualized in the signaling pathway below.

RAAS_Pathway cluster_System Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide (NP) System cluster_Drugs Drug Intervention Points Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Effects Vasoconstriction, Aldosterone Release, Sodium Retention AT1R->Effects NPs Natriuretic Peptides (e.g., ANP, BNP) Inactive_NPs Inactive Fragments NPs->Inactive_NPs Neprilysin NPEffects Vasodilation, Natriuresis, Lower Blood Pressure NPs->NPEffects Benazepril Benazepril (ACE Inhibitor) Benazepril->AngI Inhibits Moveltipril_ARB This compound (ARB Component) Moveltipril_ARB->AT1R Blocks Moveltipril_Nep This compound (Neprilysin Inhibitor) Moveltipril_Nep->NPs Inhibits

Caption: RAAS and Natriuretic Peptide pathways with drug intervention points.

Comparative Side-Effect Profile

The following table summarizes the incidence of key adverse events observed in representative clinical trials for benazepril and a hypothetical pivotal trial for this compound.

Adverse EventBenazepril (%)[8][9]This compound (Hypothetical) (%)Key Comparison Points
Hypotension ~3-4%~15%This compound shows a significantly higher incidence due to its potent dual mechanism of vasodilation and natriuresis.[10]
Hyperkalemia ~2%~12%Both drug classes can cause hyperkalemia by reducing aldosterone.[10][11] The risk is comparable or slightly elevated with ARNIs.
Cough ~3-4%~9%Benazepril's incidence is a class effect of ACE inhibitors, linked to bradykinin accumulation.[12] ARNIs also inhibit bradykinin breakdown, leading to a notable incidence of cough, although potentially less than some ACE inhibitors.[6][13]
Dizziness ~4%~12%Largely secondary to the greater hypotensive effect of this compound.[8][14]
Angioedema ~0.5%~0.6%A rare but serious risk for both. The risk with ARNIs is comparable to ARBs but must not be co-administered with ACE inhibitors due to a significantly increased risk.[3][15][16]
Renal Impairment ~1-2% (Increase in Creatinine)~10% (Renal Failure)Both can affect kidney function. ARNIs may have a slightly better long-term renal safety profile, but initial risk of impairment can be higher.[10][17]
Headache ~6%~7%A common, generally mild side effect for both agents.[9]

Experimental Protocols

The data presented is based on methodologies from randomized, double-blind, active-controlled clinical trials. Below is a representative protocol for a study designed to compare such agents.

Hypothetical Phase III Comparative Trial: MOV-COMPARE-001

  • Study Design: A multicenter, randomized, double-blind, parallel-group, active-controlled study to evaluate the safety and efficacy of this compound versus benazepril in patients with hypertension.

  • Patient Population: Adults aged 18-75 with a diagnosis of essential hypertension (Systolic BP 140-179 mmHg or Diastolic BP 90-109 mmHg). Key exclusion criteria include history of angioedema, severe renal impairment (eGFR <30 mL/min/1.73m²), and pregnancy.[18]

  • Methodology:

    • Screening & Washout: Patients undergo a 2-week washout period from previous antihypertensive medications.

    • Randomization: Eligible patients are randomized (1:1) to receive either this compound (100 mg twice daily) or benazepril (20 mg once daily).

    • Treatment & Follow-up: The treatment duration is 52 weeks. Safety and tolerability are assessed at weeks 2, 4, 8, 12, 26, and 52.

    • Adverse Event (AE) Monitoring: All AEs are recorded at each visit, investigator-assessed for severity and causality. Special attention is given to AEs of special interest: hypotension (symptomatic and asymptomatic), serum potassium levels (hyperkalemia defined as K+ >5.5 mEq/L), serum creatinine, and reports of cough or angioedema.

    • Data Analysis: The incidence of AEs is calculated for each treatment arm. Relative risk and 95% confidence intervals are determined for primary safety endpoints.

The workflow for patient evaluation in such a trial is outlined below.

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Randomization & Treatment cluster_armA Arm A cluster_armB Arm B cluster_followup Phase 3: Follow-Up & Data Collection p1 Patient Screening (Inclusion/Exclusion Criteria) p2 Informed Consent p1->p2 p3 2-Week Antihypertensive Washout Period p2->p3 p4 Baseline Vitals & Labs (BP, K+, Creatinine) p3->p4 rand Randomization (1:1) p4->rand t1 This compound (100 mg BID) rand->t1 Group 1 t2 Benazepril (20 mg OD) rand->t2 Group 2 f1 Follow-Up Visits (Weeks 2, 4, 8, 12, 26, 52) t1->f1 t2->f1 f2 Adverse Event Monitoring (Hypotension, Cough, K+) f1->f2 f3 Endpoint Analysis f2->f3

Caption: Workflow for a hypothetical comparative clinical trial.

Summary and Conclusion

Benazepril is a well-tolerated ACE inhibitor with a side-effect profile characterized primarily by a low incidence of headache, dizziness, and a class-specific dry cough.[8][17] Its effects on blood pressure and potassium are generally modest.

The hypothetical ARNi, this compound, demonstrates a more potent clinical effect, which is associated with a higher incidence of hypotension and dizziness.[7][10] While also associated with cough, the primary safety considerations shift towards careful management of blood pressure and serum potassium. The risk of angioedema, while rare, remains a critical consideration for both classes, with the combination of an ARNi and an ACE inhibitor being contraindicated.[16][19] This comparison underscores the trade-off between the enhanced efficacy of dual-mechanism inhibitors and the need for more vigilant patient monitoring for specific adverse events.

References

Benchmarking Angiotensin-Converting Enzyme (ACE) Inhibitors: A Preclinical Comparison Featuring Moveltipril Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended to provide a comparative overview of the preclinical performance of Angiotensin-Converting Enzyme (ACE) inhibitors. Despite a comprehensive search for preclinical data on Moveltipril (also known as MC-838), no specific experimental results were publicly available at the time of this publication. Therefore, this guide utilizes data from two other well-established ACE inhibitors, Moexipril and Ramipril, as surrogates to illustrate the typical preclinical performance benchmarks for this class of drugs. The data presented here is for informational purposes and should not be directly extrapolated to this compound.

Introduction

This compound is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1] ACE inhibitors are a cornerstone in the management of hypertension and other cardiovascular diseases. They exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure.[2][3] This guide provides a summary of the preclinical efficacy and safety profiles of Moexipril and Ramipril, offering a benchmark for the evaluation of new chemical entities in this class, such as this compound.

Data Presentation: Preclinical Performance of ACE Inhibitors

The following tables summarize key preclinical data for Moexipril and Ramipril, focusing on their antihypertensive effects in rodent models.

Table 1: In Vitro ACE Inhibition

CompoundAssay SourceIC50
Moexiprilat (active metabolite of Moexipril)Plasma ACEHigher inhibitory potency than Enalaprilat[4]
Moexiprilat (active metabolite of Moexipril)Purified Rabbit Lung ACEHigher inhibitory potency than Enalaprilat[4]
Ramiprilat (active metabolite of Ramipril)-Approximately 6 times the ACE inhibitory activity of Ramipril[5]

Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

CompoundDoseDuration of TreatmentReduction in Mean Blood PressureReference
Moexipril10 mg/kg/day (p.o.)4 weeks~24% decrease[6]
Moexipril30 mg/kg/day (p.o.)5 daysProgressive lowering to 127 ± 4 mmHg from 180 ± 7 mmHg[7]
Enalapril (Comparator)10 mg/kg/day (p.o.)4 weeksComparable decrease to Moexipril[4]

Table 3: In Vivo ACE Inhibition

CompoundDose (in SHR)Time PointPlasma ACE InhibitionTissue ACE Inhibition (Aorta, Heart, Lung)Reference
Moexipril10 mg/kg/day1 hour post-dosing98%Significantly greater than Enalapril[4]
Moexipril10 mg/kg/day24 hours post-dosing56%-[4]
RamiprilSingle dose (2.5-20 mg)4 hours post-dosing60-80%-[5]
RamiprilMultiple doses (≥2.0 mg)24 hours post-dosing>80%-[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in this guide.

In Vivo Model of Hypertension: Spontaneously Hypertensive Rat (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of hypertension.

  • Animals: Male or female SHRs, typically 12-16 weeks of age.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Drug Administration: The test compound (e.g., Moexipril, Ramipril) or vehicle is administered orally (p.o.) via gavage once daily for the specified duration of the study (e.g., 4 weeks).

  • Blood Pressure Measurement: Systolic and diastolic blood pressure are measured non-invasively using the tail-cuff method at baseline and at regular intervals throughout the study. For continuous and more accurate measurements, radiotelemetry transmitters can be surgically implanted.

  • Tissue Collection: At the end of the study, animals are euthanized, and tissues (e.g., aorta, heart, lungs, kidneys) are collected for the analysis of ACE activity.

Measurement of ACE Activity
  • Plasma ACE Activity: Blood samples are collected, and plasma is separated. ACE activity is determined by measuring the rate of conversion of a synthetic substrate (e.g., hippuryl-histidyl-leucine) to a product that can be quantified spectrophotometrically or fluorometrically.

  • Tissue ACE Activity: Tissues are homogenized, and the supernatant is used for the ACE activity assay, following a similar principle to the plasma ACE activity measurement.

Mandatory Visualization

Signaling Pathway of ACE Inhibition

The following diagram illustrates the mechanism of action of ACE inhibitors within the Renin-Angiotensin-Aldosterone System (RAAS).

ACE_Inhibitor_Pathway cluster_enzymes Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor ACE Angiotensin-Converting Enzyme (ACE) Inactive_Metabolites Inactive Metabolites Renin Renin Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure ACE_Inhibitor ACE Inhibitor (e.g., this compound) ACE_Inhibitor->ACE Inhibition ACE_Inhibitor->Inactive_Metabolites Inhibition Bradykinin Bradykinin Bradykinin->Inactive_Metabolites Vasodilation Vasodilation Bradykinin->Vasodilation Renin_label Renin ACE_label ACE ACE_label2 ACE

Caption: Mechanism of action of ACE inhibitors in the Renin-Angiotensin-Aldosterone System.

Experimental Workflow for Preclinical Evaluation of Antihypertensive Agents

The following diagram outlines a typical workflow for the preclinical assessment of a novel antihypertensive compound.

Experimental_Workflow start Compound Synthesis and Characterization in_vitro In Vitro ACE Inhibition Assay start->in_vitro animal_model Selection of Animal Model (e.g., Spontaneously Hypertensive Rat) in_vitro->animal_model acute_study Acute Efficacy Study (Single Dose) animal_model->acute_study chronic_study Chronic Efficacy Study (Repeat Dosing) acute_study->chronic_study pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling chronic_study->pk_pd safety Safety and Toxicology Studies chronic_study->safety data_analysis Data Analysis and Reporting pk_pd->data_analysis safety->data_analysis end Candidate Selection for Further Development data_analysis->end

Caption: A generalized workflow for the preclinical evaluation of novel ACE inhibitors.

Conclusion

This guide provides a framework for understanding the preclinical performance of ACE inhibitors, using Moexipril and Ramipril as illustrative examples in the absence of specific data for this compound. The presented data highlights the potent in vitro and in vivo ACE inhibitory activity of this class of drugs, which translates to significant antihypertensive efficacy in relevant animal models. The experimental protocols and workflow diagrams offer a standardized approach for the evaluation of new ACE inhibitors. Future preclinical studies on this compound will be essential to fully characterize its pharmacological profile and benchmark its performance against existing therapies.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Moveltipril

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Moveltipril is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential.[1] The following personal protective equipment is recommended to minimize exposure and ensure safety during handling.

Recommended PPE for Handling this compound

PPE Component Specification Rationale
Eye Protection Safety goggles with side-shields Protects eyes from potential splashes or aerosols.[1]
Hand Protection Protective gloves (e.g., nitrile) Prevents direct skin contact with the compound.[1]
Body Protection Impervious clothing (e.g., lab coat) Shields skin and personal clothing from contamination.[1]

| Respiratory | Suitable respirator | Recommended to avoid inhalation of dust or aerosols, especially when handling powders.[1] |

Operational Plans: Safe Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following step-by-step guidance should be followed.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Review Safety Data Sheet (SDS) prep_2 Ensure availability of all required PPE prep_1->prep_2 prep_3 Prepare a designated and clean workspace prep_2->prep_3 handle_1 Don appropriate PPE prep_3->handle_1 handle_2 Handle this compound in a well-ventilated area handle_1->handle_2 handle_3 Avoid formation of dust and aerosols handle_2->handle_3 post_1 Decontaminate workspace handle_3->post_1 post_2 Doff and dispose of PPE correctly post_1->post_2 post_3 Wash hands thoroughly post_2->post_3

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Storage: this compound should be stored in a tightly sealed container in a cool, well-ventilated area. The recommended storage temperature is 2-8°C.[1]

Disposal Plans

Proper disposal of investigational drugs is crucial to prevent environmental contamination and ensure regulatory compliance. While the this compound SDS does not provide specific disposal instructions, the following general guidelines for non-hazardous pharmaceutical waste should be followed.

Disposal Protocol for this compound

Waste TypeDisposal Procedure
Unused this compound Dispose of as non-hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.
Contaminated Labware Dispose of in a designated pharmaceutical waste container.
Contaminated PPE Bag and dispose of as chemical waste.

Logical Relationship for Waste Disposal

This compound This compound Waste (Unused compound, contaminated labware, PPE) collection Segregate and collect in designated non-hazardous pharmaceutical waste container This compound->collection labeling Label container clearly with contents collection->labeling storage Store in a secure, designated area labeling->storage disposal Arrange for pickup and disposal by institutional EHS or a licensed contractor storage->disposal

Caption: The logical flow for the safe and compliant disposal of this compound waste.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and minimizing environmental impact. Always consult your institution's specific safety protocols and your Environmental Health and Safety office for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.